Iodide ion
Description
Structure
2D Structure
Properties
IUPAC Name |
iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI/h1H/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBWDFGMSWQBCA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912339 | |
| Record name | iodide ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.9045 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Iodide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20461-54-5 | |
| Record name | Iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20461-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Iodide ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12754 | |
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| Record name | iodide ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | IODIDE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09G4I6V86Q | |
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| Record name | Iodide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Geochemical and Environmental Biogeochemistry of the Iodide Ion
Natural Occurrence and Distribution of the Iodide Ion
Iodide is found throughout various environmental compartments, with its distribution shaped by geological processes, hydrological cycles, atmospheric transport, and soil interactions.
Geological Formation Pathways of this compound Species
Iodine, and thus iodide, is present in the Earth's crust, albeit at relatively low concentrations. Weathering of parent rocks contributes a minor flux of iodine to soils and freshwater systems. wikipedia.org Deep brines and volcanic emissions are also recognized as sources of iodine, which can include or lead to the formation of iodide. wikipedia.orgpnas.org During the subduction of oceanic crust and seawater, most iodine is cycled into seawater through brine release, with a smaller amount entering the mantle. wikipedia.org
Hydrospheric Cycling of the this compound, including Marine Systems
The ocean represents the largest reservoir of iodine on Earth, containing approximately 70% of the planet's natural iodine inventory. royalsocietypublishing.org In oxygenated seawater, the dominant iodine species are dissolved iodide (I⁻) and iodate (B108269) (IO₃⁻), with total concentrations typically ranging from 400 to 500 nM. royalsocietypublishing.org While iodate is thermodynamically favored in oxic conditions, iodide is consistently present, particularly in the surface euphotic zone, where biological activity plays a significant role in its formation through the reduction of iodate. pnas.orgroyalsocietypublishing.orgodu.edu This biological conversion means that up to 50% of iodine in the euphotic zone may be found as iodide. royalsocietypublishing.org The distribution of iodide in the surface ocean is controlled by biological interconversion with iodate and physical mixing processes. royalsocietypublishing.org
In oxygen-deficient zones (ODZs), iodate is reduced to iodide, making I⁻ abundant in these areas. copernicus.org Coastal regions and estuaries can exhibit higher and more variable iodide concentrations compared to the open ocean. frontiersin.orgfrontiersin.org For instance, studies in the Bay of Bengal have reported extremely high iodide concentrations, potentially linked to sedimentary inputs under low oxygen conditions. frontiersin.orgfrontiersin.org Riverine inputs also contribute iodine to the ocean, although total iodine concentrations in rivers are generally lower than or comparable to those in seawater. frontiersin.orgresearchgate.net In estuaries, iodide is often the dominant iodine fraction in surface and bottom waters, showing an increase with salinity in the upper estuary before decreasing seawards. researchgate.net
Atmospheric Transport and Deposition of Iodide Species
Atmospheric iodine primarily originates from oceanic sources. royalsocietypublishing.orgacs.org Volatilization of iodine from the ocean surface involves both biological and non-biological pathways. royalsocietypublishing.org A significant source of gaseous iodine to the atmosphere is the reaction of sea-surface iodide with ozone (O₃). royalsocietypublishing.orgnih.govukri.orgcolorado.edu This reaction releases volatile inorganic iodine compounds, such as hypoiodous acid (HOI) and molecular iodine (I₂), into the atmosphere. royalsocietypublishing.orgnih.govenvchemgroup.comcopernicus.org Marine organisms, including phytoplankton and algae, also contribute to atmospheric iodine by producing volatile organic iodine compounds like methyl iodide (CH₃I), which are derived from iodide or iodate. wikipedia.orgacs.orgenvchemgroup.comfrontiersin.org
Once in the atmosphere, these iodine species undergo rapid photochemical reactions, forming reactive iodine atoms and radicals, such as iodine monoxide (IO). royalsocietypublishing.orgcolorado.edunist.gov Atmospheric iodine influences tropospheric photochemistry, contributing to ozone depletion and aerosol formation. royalsocietypublishing.orgnih.govukri.orgcolorado.edu Atmospheric iodine is returned to the Earth's surface through wet and dry deposition, contributing to the iodine content of terrestrial systems, including soils. wikipedia.orgfrontiersin.org Dry deposition is considered the main source of iodine in terrestrial systems and forest soils. mdpi.com
Pedospheric Dynamics and Soil Chemistry of the this compound
Iodine is present in soil, with concentrations influenced by factors such as proximity to the coast, rainfall, soil pH, redox potential, and the quantity and quality of organic matter and metal oxides. researchgate.netresearchgate.net While much of the iodine in soil is strongly bound to the solid phase, making it appear immobile, partitioning into the liquid and gaseous phases does occur, particularly under anoxic conditions where poorly sorbed iodine species are present. usda.gov
Iodide in soil can be adsorbed onto various soil components. Inorganic forms of iodine, including iodide, can be trapped on positively charged surfaces of iron, aluminum, and manganese (oxo)hydroxides, and clay minerals, with sorption generally increasing as soil pH decreases below 6. mdpi.comresearchgate.netcabidigitallibrary.org Mineral phases like hematite (B75146) and aluminum oxides can directly adsorb iodide from aqueous solutions at pH values up to 8. mdpi.com
Soil organic matter (SOM) plays a crucial role in retaining and storing iodine. researchgate.netnih.gov Iodide can be absorbed by SOM, and its sorption generally increases with decreasing pH. frontiersin.orgnih.gov In organic-rich soils, a significant portion of stable soil-bound iodine is in the form of iodine covalently bound to organic matter (I-org). frontiersin.orgnih.gov This process, known as soil iodination, is thought to involve reactive iodine intermediates formed from iodide oxidation reacting with electron-donating groups in organic matter. frontiersin.orgnih.gov Studies have shown that the organic fraction can contain a large proportion of adsorbed iodide. nih.gov For example, in one study, 73% to 96% of added iodide was sorbed within the first 24 hours, with the organic fraction holding most of the adsorbed iodide. nih.gov
The mobility of iodide in soil is influenced by its speciation and soil properties. Under reducing conditions, the dissolution of metal sesquioxides can release adsorbed iodine into the soil solution. mdpi.com Under anoxic conditions, iodide is the dominant inorganic species, and its leaching and volatilization can increase. usda.govnerc.ac.uk
Research findings on iodide sorption in soils highlight the importance of organic matter and metal oxides. A study on British soils found positive correlations between total soil iodine content and extractable aluminum oxide, ferric oxide, and soil organic matter. researchgate.net Another study using sequential extraction and X-ray absorption spectroscopy showed that iodide rapidly changes into organically bound iodine when exposed to soil, suggesting fast binding to SOM. nih.gov
Table 1: Factors Influencing Iodide Sorption in Soil
| Factor | Influence on Iodide Sorption | Conditions Favoring Sorption | Source |
| Soil pH | Sorption generally increases with decreasing pH. | pH < 6 for adsorption onto metal oxides and clay minerals. | mdpi.comnih.gov |
| Organic Matter | Strong affinity; major retention mechanism. | Higher organic matter content. | nih.govmdpi.com |
| Metal Oxides | Can adsorb iodide, especially under acidic conditions. | Presence of Fe, Al, Mn (oxo)hydroxides; pH < 6. | mdpi.comresearchgate.net |
| Redox Potential | Anoxic conditions can lead to desorption from metal oxides. | Oxic conditions for sorption onto metal oxides. | mdpi.comusda.gov |
Redox Transformations of the this compound in Environmental Systems
The this compound participates in significant redox transformations in various environmental systems, primarily undergoing oxidation to higher oxidation states.
Oxidation Pathways of Iodide to Higher Oxidation States
Iodide (I⁻) can be oxidized to higher oxidation states, including elemental iodine (I₂), hypoiodous acid (HOI), and iodate (IO₃⁻). mdpi.comfrontiersin.org In environmental systems like seawater, the oxidation of iodide to iodate is thermodynamically feasible in oxic conditions, but the process is generally slow. royalsocietypublishing.orgodu.edufrontiersin.org Chemical oxidation rates of iodide to iodate in seawater are often too slow to explain observed iodine speciation distributions, suggesting the importance of biologically mediated processes. royalsocietypublishing.org
It has been hypothesized that reactive oxygen species (ROS), such as superoxide (B77818) (O₂•⁻) or hydrogen peroxide (H₂O₂), may be involved in iodide oxidation in seawater, although this has not been definitively demonstrated in natural marine waters. frontiersin.org Studies have shown that H₂O₂ can oxidize iodide, likely forming reactive intermediates like molecular iodine or hypoiodite (B1233010). odu.eduacs.org These intermediates can then participate in further reactions, potentially leading to the formation of iodate or organic iodine compounds. odu.eduacs.org
In soils, the abiotic oxidation of iodide to elemental iodine or hypoiodous acid is generally slow under typical soil pH and Eh conditions due to the stability of I⁻. frontiersin.orgnih.gov However, the oxidative transformation of iodide to iodate can be catalyzed by oxidative agents present in the soil. mdpi.com Manganese oxides, such as δ-MnO₂, are common oxidizing agents in natural acidic environments that can catalyze the oxidation of iodide. mdpi.com The rate of iodide oxidation increases with the concentration of manganese oxides and decreases with increasing pH. mdpi.com
Microorganisms also play a role in the oxidation of iodide in soils. mdpi.comfrontiersin.orgnih.gov The oxidation of iodide by bacterial and fungal laccases has been observed, supporting a mechanism involving microbial enzymes. mdpi.comfrontiersin.orgnih.gov Soil iodination from iodide is inhibited under anaerobic conditions, suggesting that oxidases or other oxygen-dependent microbial processes are involved. frontiersin.orgnih.gov Laccases, which are multi-copper oxidases produced by various organisms, can function as enzymes for iodide oxidation to I₂. acs.org This microbial oxidation can promote the covalent binding of iodine to soil organic matter. frontiersin.orgnih.gov
Research indicates that reactive iodine intermediates formed from iodide oxidation are highly reactive towards organic compounds in soil, leading to the formation of organoiodine compounds. mdpi.com While abiotic oxidation of iodide is slow, the presence of manganese oxides and microbial activity, particularly the action of oxidases like laccases, significantly enhances the oxidation of iodide in environmental systems like soils. mdpi.comfrontiersin.orgnih.govacs.org
Table 2: Iodide Oxidation Rates in Seawater
| Study | Location/Method | Estimated I⁻ Oxidation Rate | Notes | Source |
| Campos et al. (1996) | Bermuda Atlantic Time Series (Mass Balance) | 0.74 - 18 nM/day | Based on mass balance studies. | frontiersin.org |
| Hughes et al. (2021) | Bermuda Atlantic Time Series (Incubation) | < 2.99 ± 0.53 nM/day | Incubation studies. | frontiersin.org |
| Various Studies | Natural Seawaters | 1.5 - 560 nM/year | Likely sluggish process. | frontiersin.org |
| Hardisty et al. (2020) | Natural Seawaters | Consistent with slow rates | Supports previous claims of slow oxidation. | frontiersin.org |
Reduction Mechanisms of Oxidized Iodine Species to Iodide
In environmental systems, oxidized iodine species, primarily iodate (IO₃⁻), can be reduced to iodide. While the exact mechanisms are not always fully elucidated, microbial activity plays a significant role in this transformation frontiersin.org. Available data suggest that microorganisms mediate iodate reduction through enzymatic processes and interactions with extracellular metabolites frontiersin.org.
Studies have hypothesized that microorganisms with nitrate-reducing activity, such as Escherichia coli, can reduce iodate aerobically in surface waters frontiersin.org. It is thought that nitrate (B79036) reductase, an enzyme involved in nitrate reduction, may serve as an alternative electron acceptor for iodate frontiersin.org. In addition to enzymatic pathways, interactions with reduced chemical species generated by microbial metabolism can also contribute to the abiotic reduction of oxidized iodine species.
Microbial Mediation of Iodide Redox Reactions
Microorganisms are central players in the redox cycling of iodine in the environment, influencing the interconversion between iodide and other iodine species frontiersin.orgjst.go.jp. These microbial processes encompass both oxidation and reduction of inorganic iodine forms, as well as the formation of organic iodine compounds frontiersin.orgjst.go.jpresearchgate.net.
Microbial reduction of iodate to iodide is a key process, particularly in anaerobic or suboxic conditions frontiersin.orgresearchgate.net. Conversely, microbial oxidation of iodide to higher oxidation states, such as iodate or elemental iodine (I₂), can also occur frontiersin.org. Fungal laccases, in the presence of redox mediators, have been shown to oxidize iodide in soils frontiersin.org.
Beyond inorganic transformations, microorganisms are involved in the methylation of iodide, producing volatile organic iodine compounds like methyl iodide (CH₃I) frontiersin.orgjst.go.jpasm.org. This process is a significant pathway for the transfer of iodine from terrestrial and marine ecosystems to the atmosphere asm.org. Bacterial uptake of iodide from solution has also been observed, contributing to the immobilization and removal of iodide from the water column researchgate.net.
Detailed research findings highlight the diversity of microorganisms capable of methylating iodide, including both terrestrial and marine bacteria asm.org. Studies using cell extracts have shown that this methylation can be dependent on the concentrations of iodide and S-adenosyl-L-methionine, a common methyl donor in biological processes asm.org. The production of organic acids by bacteria can also indirectly enhance iodide oxidation in soils and sediments by lowering pH and forming strong oxidizing agents like peroxycarboxylic acids in the presence of hydrogen peroxide acs.org.
Speciation and Complexation of the this compound in Natural Waters and Sediments
The speciation of the this compound in natural waters and sediments is a critical factor governing its environmental behavior, including its mobility and interactions with solid phases. Iodide exists alongside other iodine species, primarily iodate and various organic iodine compounds nih.govwhiterose.ac.ukresearchgate.netacs.orgtandfonline.com. The relative proportions of these species are influenced by factors such as redox conditions, pH, and the presence of organic matter mdpi.comresearchgate.netnerc.ac.uk.
In many water types, iodide is the predominant chemical form of iodine, particularly under reducing or suboxic conditions mdpi.comresearchgate.net. However, the presence of other species, especially organically bound iodine, can be significant nih.govtandfonline.com.
Inorganic Complexation of the this compound
The this compound can participate in inorganic complexation reactions with various metal cations in natural waters and sediments. Iodide is considered a soft anion and tends to form stronger complexes with soft metal cations nih.gov. While iodide forms aqueous complexes with various soft metals, high iodide concentrations are typically required for these complexes to constitute a significant fraction of the total metal species nih.gov.
Research suggests that iodide can also form complexes with alkali-earth cations, such as Ca²⁺ and Mg²⁺, forming species like CaI⁺ and MgI⁺ researchgate.net. These inorganic complexes can influence the vertical migration of iodine in the environment researchgate.net.
Organic Ligand Interactions with the this compound
Interactions between the this compound and organic ligands are crucial in determining iodide speciation and mobility in natural systems, particularly in soils and sediments rich in organic matter researchgate.nettandfonline.comnerc.ac.uk. Natural organic matter (NOM), including humic acid, fulvic acid, and humin, can bind strongly with iodine nih.govresearchgate.nettandfonline.com.
Studies have shown that a significant portion of total iodine in soil and sediment samples can be associated with organic matter, with iodide binding to humic and fulvic acids and humin researchgate.net. The specific association can be pH-dependent; for instance, at lower pH, iodine in the organic fraction may primarily associate with humic acid, while at higher pH, it may be bound more to fulvic acid researchgate.net.
The formation of covalent bonds between iodine and organic carbon contributes to the strong retention of iodine by organic matter nih.govacs.orgtandfonline.com. This interaction can significantly retard the mobility of iodide during transport in environments with sufficient organic carbon binding sites acs.org. Organo-iodine species can represent a substantial fraction of the total iodine, particularly in subsurface aquifer environments nih.govtandfonline.com.
Adsorption and Desorption Processes of the this compound on Environmental Matrices
Adsorption and desorption processes play a critical role in controlling the distribution and mobility of the this compound between the aqueous phase and solid environmental matrices such as minerals and organic matter. The interaction of iodide with these matrices is influenced by the surface properties of the solids, the chemistry of the surrounding water (e.g., pH, presence of competing ions), and the concentration of iodide itself.
Generally, iodide exhibits relatively weak adsorption on the surfaces of many common minerals, particularly those with negatively charged surfaces like some clays (B1170129) mdpi.commdpi.com. This weak interaction contributes to the relatively high mobility of iodide in many geological environments compared to other radionuclides mdpi.comsci-hub.se.
Mineral Surface Interactions with the this compound
Interactions between the this compound and mineral surfaces are diverse and depend on the mineral type and environmental conditions. Many silicate (B1173343) minerals show very weak interactions with iodine species sci-hub.se. However, certain minerals exhibit a stronger affinity for iodide.
Copper(I) sulfide (B99878) minerals, such as roxbyite (Cu₁.₇₅S), have demonstrated significant iodide uptake sci-hub.se. The sorption mechanism on these minerals involves the formation of a surface complex, likely through the exchange of surface hydroxyl groups by iodide anions sci-hub.se. This specific interaction between iodide and copper(I) centers on the minerals can lead to high distribution coefficients (Kd values) sci-hub.se. Other copper and mixed copper-iron sulfides like CuS and CuFeS₂ also show significant iodide uptake, although with potentially lower capacities due to smaller specific surface areas sci-hub.se.
Iron oxides, particularly ferric oxyhydroxides (HFO), have also been shown to effectively remove iodate and iodide from groundwater through sorption or co-precipitation processes pnnl.gov.
The adsorption of iodide on minerals can be influenced by surface charge. For instance, natural zeolites, which often have negative surface charges, typically show insignificant adsorption of iodide nih.gov. However, modification of mineral surfaces with organic cations, such as hexadecyl pyridinium (B92312) (HDPy⁺), can significantly enhance the retention capability of materials like bentonite (B74815) for iodide mdpi.com. The attractive interaction between the this compound and the positively charged organic functional groups on the modified surface is a major driving force for this enhanced adsorption mdpi.com.
Research using surface-sensitive spectroscopy has provided insights into ion-specific interactions at mineral-water interfaces. Studies on fluorite (CaF₂) have indicated that iodide can adsorb directly onto the mineral surface, an interaction that goes beyond simple charge screening mpg.deacs.org.
The mobility of iodide on environmental matrices can also be concentration-dependent. At ambient environmental concentrations, iodide may be significantly retarded due to interactions with solid phases, including adsorption on mineral surfaces and binding to organic matter. However, at higher concentrations, these binding sites can become saturated, leading to less retardation and greater mobility of iodide acs.org.
Data on iodide adsorption on modified bentonite illustrates the impact of surface modification.
| Adsorbent | Modifier | Iodide Adsorption Capacity (mg/g) | Reference |
| Bentonite (unmodified) | - | Negligible | mdpi.commdpi.com |
| Bentonite | Hexadecyl pyridinium | Enhanced | mdpi.com |
| Copper(I) sulfide | - | Significant uptake | sci-hub.se |
| Natural Zeolite | - | Insignificant to low | nih.gov |
| Zeolite nanocomposite | Ag₂O | Higher capacity | nih.gov |
| Iron oxides (HFO) | - | Effective removal | pnnl.gov |
Note: Adsorption capacities can vary significantly depending on experimental conditions and the specific properties of the adsorbent.
Desorption is the reverse process of adsorption, where iodide is released from the solid phase back into the aqueous solution. The rate and extent of desorption are influenced by similar factors as adsorption. Studies have indicated that the desorption rate of iodine can be higher for iodide compared to iodate in some soil types researchgate.net.
Organic Matter Influence on Iodide Sorption
Organic matter (OM) is widely recognized as a key factor influencing the sorption and retention of iodide in soils and sediments. Studies have consistently shown a strong association between soil organic matter (SOM) content and iodine concentrations. dergipark.org.trnerc.ac.ukdoi.org Humic substances (HS), a colloidal fraction of humus, are particularly effective in determining iodine dynamics due to their large surface area and presence within SOM. dergipark.org.tr
The interaction between iodide and organic matter can involve several mechanisms. One proposed mechanism relates to the redox transformation of iodide by humic substances to reactive species like I₂ and HOI, followed by their chemisorption onto organic matter, primarily on aromatic rings of humic components. doi.org Another perspective suggests that humic acids can fix significant amounts of iodide through inner-sphere complexes. dergipark.org.tr
Research indicates that the influence of organic matter on iodide sorption can be complex and context-dependent. Some studies report an adverse effect of OM on iodide adsorption, while others show a strong positive correlation between SOM content and iodine levels. dergipark.org.tr For instance, in an Aridisol, the removal of SOM led to a significant increase in the Langmuir sorption maximum for iodide, from 19.8 mg kg⁻¹ to 35.5 mg kg⁻¹. dergipark.org.tr Conversely, the application of commercial humates generally reduced iodide sorption maximums in both whole soil and organic matter-free soil samples. dergipark.org.tr
The desorbability of iodide is also affected by organic matter. In the Aridisol study, the desorption rate of iodide from whole soil ranged between 0-15.3%, but decreased to 0-0.65% upon removal of OM. dergipark.org.tr Humate treatments generally reduced desorption rates, although increasing humate application sometimes resulted in higher desorption ratios. dergipark.org.tr Very low desorption ratios observed in some cases suggest strong binding energy, potentially due to chemisorption reactions. dergipark.org.tr
The role of organic matter can also vary depending on the soil type and the speciation of iodine. In mineral soils with low organic carbon content, iodide sorption might be dominant, while organic-rich soils may favor iodate sorption. nih.gov However, some studies suggest that organic matter has a greater influence on iodine sorption in soils with pH > 6 compared to iron/aluminum oxides. researchgate.net
The formation of organically bound iodine (Org-I) is considered important for iodine fixation in soils and sediments. copernicus.org This transformation can occur rapidly, with iodide converting to Org-I within minutes to days when exposed to soil. researchgate.netresearchgate.net The mobility of iodine in terrestrial environments is closely linked to that of dissolved organic carbon (DOC) due to the affinity of iodine to bind to OM. copernicus.org
Data from studies on iodide sorption in soils with varying organic matter content highlight these complex relationships. For example, experiments on an Aridisol showed different Langmuir sorption maximums and Freundlich parameters for whole soil and organic matter-free soil. dergipark.org.tr
Table 1: Iodide Sorption Parameters in Aridisol dergipark.org.tr
| Soil Treatment | Langmuir Sorption Maximum (mg kg⁻¹) | Freundlich Kf | Freundlich n |
| Whole Soil (WS) | 19.8 | 2.165 | 0.89 |
| Organic Matter Free (OMF) | 35.5 | Not reported | Not reported |
The percentage of iodide desorbed also demonstrates the influence of organic matter. dergipark.org.tr
Table 2: Iodide Desorption from Aridisol dergipark.org.tr
| Soil Treatment | Desorption Rate Range (%) |
| Whole Soil (WS) | 0 - 15.3 |
| OMF Soil | 0 - 0.65 |
These findings underscore the significant, albeit sometimes complex, role of organic matter in controlling iodide sorption and mobility in the environment.
Biological Roles of the Iodide Ion Non Human Clinical Focus
Uptake and Transport Mechanisms of the Iodide Ion in Organisms (excluding human systems)
The ability of organisms to acquire iodide from their environment is the foundational step for all its subsequent biological functions. This process is mediated by a combination of specific transporter proteins and passive transport mechanisms.
While the sodium/iodide symporter (NIS or SLC5A5) is the primary protein responsible for iodide uptake in mammals, the machinery in non-mammalian organisms is more varied and less universally characterized. colostate.eduwikipedia.org In many non-mammalian species, analogous high-affinity transport systems are essential for concentrating iodide from environments where it may be scarce.
Research into marine bacteria has identified specific strains, such as those related to the family Flavobacteriaceae, that actively accumulate iodide from seawater. nih.gov This uptake is a saturable, energy-dependent process, indicating the involvement of a dedicated active transport system rather than simple diffusion. nih.gov These bacteria can achieve an iodide concentration factor of approximately 6,000 times that of the surrounding medium. nih.gov While the specific transporter proteins have not been fully isolated and characterized, their high affinity for iodide suggests a highly efficient mechanism distinct from that found in higher organisms. nih.gov
In the marine microalga Isochrysis sp., studies have shown that iodide uptake is not inhibited by typical NIS blockers, suggesting a different transport mechanism is at play. nih.gov This indicates that direct transport of the this compound via a NIS-like protein is not the primary route of entry in this organism. nih.gov The mechanism of iodide transport in many invertebrates also remains an area of active research. nih.gov
Table 1: Iodide Accumulation in Selected Non-Mammalian Organisms
| Organism Type | Species/Group | Transport Mechanism | Key Findings | Citation |
|---|---|---|---|---|
| Marine Bacteria | Flexibacter aggregans relatives | Active Transport | Energy-dependent, saturable process with high affinity for iodide. | nih.gov |
| Marine Algae | Laminaria digitata (Brown Alga) | Facilitated Diffusion (of oxidized iodine) | Achieves an iodide concentration factor of 1.5 x 10⁵. | nih.gov |
| Marine Algae | Isochrysis sp. (Microalga) | Indirect (Oxidation-dependent) | Uptake does not appear to involve a Sodium-Iodide Symporter. | nih.gov |
In some organisms, particularly certain types of algae, the uptake of iodine does not begin with the direct transport of the this compound itself. Instead, it involves an initial extracellular oxidation step. In brown algae, for example, iodide in the surrounding water is first oxidized to more lipophilic species such as molecular iodine (I₂) or hypoiodous acid (HOI). nih.govoup.com This oxidation is catalyzed by haloperoxidases located on the cell wall. nih.gov
These oxidized forms of iodine can then cross the cell membrane more readily than the negatively charged this compound, likely through a process of facilitated diffusion. nih.gov This mechanism effectively bypasses the need for a specific this compound channel at the initial entry point. Once inside the cell, these iodine species are rapidly reduced back to iodide, trapping them within the cell for storage or metabolic use. The movement of molecules from a region of higher concentration to one of lower concentration without the cell expending energy is the hallmark of passive transport. youtube.com Facilitated diffusion is a specific type of passive transport that relies on transmembrane proteins to move substances across the biological membrane.
Enzymatic Biotransformations Involving the this compound
Once inside an organism, the this compound can undergo a series of enzymatic transformations, primarily oxidative, which are central to its biological activity. These processes are catalyzed by various peroxidases that are widespread in nature.
The oxidation of iodide is a critical biochemical reaction in many photosynthetic organisms. In marine brown algae like Laminaria, this process is mediated by vanadium-dependent haloperoxidases (VPOs). oup.com These enzymes utilize hydrogen peroxide to oxidize iodide to hypoiodous acid, which is believed to serve as a potent antimicrobial defense in the apoplast. oup.com
In the marine microalga Isochrysis sp., the oxidation of iodide is an essential prerequisite for its uptake. nih.gov While the exact enzymatic system is not fully elucidated, experiments have shown that the addition of myeloperoxidase and hydrogen peroxide significantly enhances iodine uptake, confirming that oxidation is the key initial step. nih.gov Some fungi, such as the white rot fungus Phanerochaete chrysosporium, possess extracellular enzymes like lignin (B12514952) peroxidase that can also effectively oxidize iodide. nih.gov This oxidation can be part of a broader metabolic cycle where the resulting hypoiodite (B1233010) is subsequently reduced. nih.gov
Microorganisms play a pivotal role in the global iodine cycle through their diverse metabolic capabilities. frontiersin.orgnih.gov Various bacterial and fungal species can transform iodide.
Iodide Oxidation: A number of bacteria are known to oxidize iodide. Pseudomonas iodooxidans utilizes a specific heme-peroxidase for this purpose. frontiersin.orgnih.gov Marine bacteria belonging to the Roseovarius genus employ a multicopper oxidase to produce molecular iodine, which has been shown to have antimicrobial properties against other bacteria like E. coli. frontiersin.orgnih.gov In fungi, the species Aspergillus niger produces an extracellular iodide-oxidase system, where glucose oxidase generates hydrogen peroxide that is then used by a peroxidase to oxidize iodide. frontiersin.orgnih.gov
Iodate (B108269) Reduction: Conversely, some microbes can reduce the more oxidized form, iodate (IO₃⁻), back to iodide. This process is thought to be mediated by enzymes such as nitrate (B79036) reductase, which can use iodate as an alternative electron acceptor. frontiersin.orgnih.gov
Iodide Accumulation: As mentioned previously, certain marine bacteria actively transport and accumulate iodide, removing it from the surrounding environment and concentrating it within their cells. nih.gov
Table 2: Enzymes Involved in Microbial Iodide Transformation
| Microbial Group | Species Example | Enzyme | Transformation | Citation |
|---|---|---|---|---|
| Bacteria | Pseudomonas iodooxidans | Heme-peroxidase | Iodide Oxidation | frontiersin.orgnih.gov |
| Bacteria | Roseovarius sp. | Multicopper oxidase | Iodide Oxidation | frontiersin.orgnih.gov |
| Bacteria | Escherichia coli | Nitrate reductase (hypothesized) | Iodate Reduction | frontiersin.orgnih.gov |
| Fungi | Aspergillus niger | Glucose oxidase / Peroxidase | Iodide Oxidation | frontiersin.orgnih.gov |
Biosynthesis Pathways of Organoiodine Compounds from Iodide (excluding human thyroid hormones)
The enzymatic oxidation of iodide is the gateway to its incorporation into organic molecules, leading to the biosynthesis of a vast array of organoiodine compounds with diverse structures and functions. Marine organisms, in particular, are prolific producers of these metabolites. nih.govencyclopedia.pub
Marine sponges and algae are well-known sources of unique halogenated compounds. nih.govencyclopedia.pub For instance, sponges of the genus Aplysina are known to synthesize a variety of brominated and iodinated tyrosine derivatives. The biosynthesis of these compounds is believed to begin with the oxidation of halide ions (including iodide) by haloperoxidases, followed by the electrophilic addition of the resulting halogen species onto an aromatic ring, such as that of a tyrosine precursor.
Similarly, studies on the red alga Phyllophora nervosa have revealed that iodine is bound to proteins and peptides within the organism. nih.gov The isolation of these iodine-protein complexes suggests a defined biosynthetic pathway where iodide is first activated by an oxidase or peroxidase and then covalently linked to amino acid residues, likely tyrosine, within a protein chain. nih.gov This process mirrors the initial steps of thyroid hormone synthesis but results in different final products with distinct biological roles within the alga, potentially related to defense or structural functions.
Marine Organism Biosynthesis of Iodinated Metabolites
The marine environment is the largest reservoir of iodine on Earth, and numerous marine organisms have evolved to accumulate and utilize iodide. nih.gov This is particularly evident in certain species of marine algae and invertebrates, which can concentrate iodine to levels thousands of times higher than that of the surrounding seawater. si.edunih.gov This high concentration of iodide serves as a precursor for the biosynthesis of a wide range of iodinated organic molecules, many of which exhibit significant biological activities. researchgate.net
Brown algae (Phaeophyceae), such as species from the orders Laminariales and Fucales, are well-known hyperaccumulators of iodine. nih.govmdpi.com For instance, the kelp Laminaria digitata can accumulate iodine to represent over 1% of its dry weight. si.edu This accumulation is not a passive process; it involves active transport mechanisms. The biosynthesis of iodinated metabolites in these organisms is often catalyzed by haloperoxidase enzymes, particularly vanadium-dependent haloperoxidases (v-HPOs). nih.gov These enzymes facilitate the oxidation of iodide ions, a critical step in their incorporation into organic molecules.
The range of iodinated metabolites produced by marine organisms is vast, with over 110 different compounds identified from sources including microorganisms, algae, and marine invertebrates. researchgate.net These compounds encompass various chemical classes, from simple volatile compounds to complex alkaloids and phenols. A significant portion of these metabolites is believed to play a role in chemical defense, deterring predators and inhibiting the growth of competing organisms. researchgate.net
One of the key biosynthetic pathways involves the production of volatile iodinated hydrocarbons, such as methyl iodide (CH₃I). researchgate.net This process is not only significant for the individual organism but also plays a crucial role in the global biogeochemical cycle of iodine, facilitating its transfer from the ocean to the atmosphere.
Beyond volatile compounds, marine organisms synthesize a variety of other iodinated organic molecules. For example, some marine invertebrates produce iodinated amino acid derivatives. The synthesis of these compounds often serves a defensive purpose, rendering the organism unpalatable or toxic to predators.
Table 1: Examples of Iodinated Metabolites in Marine Organisms
| Compound Class | Specific Compound/Derivative | Producing Organism(s) |
| Volatile Halocarbons | Methyl iodide (Iodomethane) | Various algae and phytoplankton |
| Iodinated Amino Acids | 3,5-Diiodotyrosine | Sponges (e.g., Spongia officinalis obliqua) |
| Iodinated Phenols | Brominated and iodinated phenols | Red and brown algae |
| Iodinated Alkaloids | Various | Marine sponges |
This table provides a representative list of iodinated compounds and the types of marine organisms known to produce them. The diversity of such compounds is extensive and continues to be an active area of research.
Terrestrial Plant Incorporation of Iodide
While not universally considered an essential element for the survival of all terrestrial plants, recent research has provided compelling evidence for the beneficial roles of the this compound in plant physiology and metabolism. nih.govresearchgate.net Plants can absorb iodide from the soil through their root systems and from the atmosphere through their leaves. nih.gov Once absorbed, iodide is transported throughout the plant, primarily via the xylem. nih.gov
A groundbreaking discovery in plant biology has been the identification of iodinated proteins in terrestrial plants. nih.gov Research on the model plant Arabidopsis thaliana has revealed that at least 82 different proteins can become iodinated. depositolegale.it This iodination is not random; it occurs on specific proteins and is indicative of a functional role for iodine in plant cellular processes.
These iodinated proteins are involved in crucial physiological functions. In the shoots, many of the identified proteins are associated with the chloroplasts and play a role in photosynthesis. nih.govresearchgate.net For instance, components of the light-harvesting complex of photosystem II have been found to be iodinated. researchgate.net In the roots, iodinated proteins are often peroxidases, which are enzymes involved in a wide range of processes, including defense against pathogens and response to abiotic stress. nih.govdepositolegale.it
The incorporation of iodide is not limited to proteins. Terrestrial plants can also synthesize other low-molecular-weight organic iodine compounds. These include:
Iodosalicylates nih.gov
Iodobenzoates nih.gov
Monoiodotyrosine (MIT) nih.gov
Di-iodotyrosine (DIT) nih.gov
The presence of MIT and DIT is particularly noteworthy as these are precursors to thyroid hormones in animals, suggesting a deep evolutionary history of iodine utilization in eukaryotes. nih.gov
The application of iodide to plants has been shown to have several positive effects on their growth and development. Studies have demonstrated that micromolar concentrations of iodine can lead to increased biomass, earlier flowering, and enhanced seed production. nih.govsssup.it Furthermore, there is evidence to suggest that iodine can bolster a plant's defense mechanisms, offering protection against both biotic (e.g., fungal pathogens) and abiotic stresses. nih.govdepositolegale.it
Table 2: Examples of Iodinated Compounds and Their Roles in Terrestrial Plants
| Compound/Protein | Location/Function | Research Findings |
| Iodinated Proteins | ||
| Light-Harvesting Complex of Photosystem II | Chloroplasts (Shoots) | Involved in the process of photosynthesis. nih.govresearchgate.net |
| Peroxidase Superfamily Proteins | Roots | Participate in plant defense and stress response mechanisms. nih.govdepositolegale.itresearchgate.net |
| Iodinated Organic Molecules | ||
| Iodosalicylates | Plant Tissues | Indicates the plant's ability to incorporate iodine into aromatic compounds. nih.gov |
| Iodobenzoates | Plant Tissues | Demonstrates a pathway for the synthesis of iodinated organic acids. nih.gov |
| Monoiodotyrosine (MIT) | Plant Tissues | An iodinated amino acid derivative, suggesting a role in signaling or metabolism. nih.gov |
| Di-iodotyrosine (DIT) | Plant Tissues | Another iodinated amino acid derivative with potential physiological significance. nih.gov |
This table highlights key examples of how iodide is incorporated into the molecular framework of terrestrial plants and the associated physiological roles that have been identified through scientific research.
Advanced Analytical Methodologies for Iodide Ion Characterization
Spectroscopic Techniques for Iodide Ion Detection and Speciation
Spectroscopy offers powerful, often non-destructive, ways to probe the electronic structure and vibrational modes of iodide and its complexes, yielding insights into its chemical form and interactions.
X-ray Absorption Spectroscopy (XAS) is a highly effective method for determining the local atomic structure and chemical state of iodide in various matrices. By tuning synchrotron-based X-rays to the binding energies of iodine's core electrons (such as the K-edge or L-edges), detailed information about the coordination environment of the this compound can be obtained. researchgate.netosti.gov The technique is element-specific and can directly probe the oxidation state and coordination environment of the absorbing atom. osti.gov
The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, which is sensitive to the oxidation state and geometry of coordinating atoms, is particularly useful. osti.gov Shifts in the absorption edge energy and changes in the shape of the XANES spectrum can reveal the covalent character of iodine bonds. dtic.mil For instance, studies on polymer electrolytes have used L-edge XANES to show that the chemical environment of iodide varies depending on the polymer and the cation present, suggesting significant anion-cation interactions. dtic.mil
The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the distances, coordination number, and identity of the atoms immediately surrounding the this compound. illinois.edu EXAFS studies of aqueous iodide have been compared with molecular dynamics simulations to refine our understanding of its hydration shell. illinois.eduresearchgate.net These studies show that EXAFS is a direct probe of the local solvation structure, being primarily sensitive to short distances around the this compound. illinois.edu In studies of silver-exchanged mordenite (B1173385) for iodine capture, EXAFS data confirmed the formation of α-AgI within the mordenite channels. osti.gov Similarly, in borosilicate glasses, XAS results have identified Na and Ca in the vicinity of the this compound. researchgate.net
Table 1: XAS Findings for Iodide's Local Environment in Borosilicate Glass
| Interacting Ion | Average Coordination Number (CN) | Bond Length (rX-I) |
|---|---|---|
| Na | 3.6 | 2.98 Å |
| Ca | 2.0 | 2.85 Å |
Data sourced from studies on the host phase of iodine in borosilicate glasses. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹²⁷I nucleus provides a unique window into the electronic environment and interactions of the this compound in solution and solid states. researchgate.nethuji.ac.il Iodine-127 is the only naturally occurring, NMR-active iodine nucleus, but its properties present challenges. huji.ac.il It is a quadrupolar nucleus (spin I = 5/2) with a non-spherical charge distribution, which often results in very broad signals, particularly for iodide ions in symmetrical environments. researchgate.nethuji.ac.il Consequently, high-resolution signals are typically only detected for iodine in highly symmetric environments, and much of ¹²⁷I NMR is focused on relaxation studies to understand the binding of iodide ions. researchgate.nethuji.ac.il
Despite the broad signals, ¹²⁷I NMR is a powerful tool for studying ion-protein and ion-solvent interactions. For example, studies on the binding of iodide to peroxidases have used ¹²⁷I NMR to demonstrate that the interaction is facilitated by the protonation of an ionizable group on the enzyme. nih.govoup.com The line width of the ¹²⁷I NMR signal can be markedly affected by changes in pH and the presence of binding sites, providing insight into the kinetics and thermodynamics of these interactions. oup.comnih.gov
In solid-state NMR (SSNMR), high magnetic fields (e.g., 21.1 T) can be used to acquire high-quality central-transition ¹²⁷I spectra of various metal iodides. acs.org These studies allow for the determination of the iodine chemical shift (CS) tensor and the nuclear quadrupole coupling constants, which are highly sensitive to minute structural changes. acs.orgbrynmawr.edu
Table 2: Properties of the ¹²⁷I Nucleus for NMR Spectroscopy
| Property | Value |
|---|---|
| Spin | 5/2 |
| Natural Abundance | 100% |
| Chemical Shift Range | ~4200 ppm |
| Reference Compound | KI (0.01 M) in D₂O |
Data sourced from general NMR data resources. huji.ac.il
Vibrational spectroscopy techniques, including Raman and Infrared (IR) spectroscopy, are invaluable for characterizing iodide-containing complexes. These methods probe the vibrational modes of molecules, providing a fingerprint that can identify species and describe their bonding environment.
Raman spectroscopy is particularly effective for studying polyiodide species and charge-transfer complexes. tandfonline.comacs.org The technique has been used to unambiguously identify species like I₂OH⁻ in solution. nrc.gov In studies of iodine dissolved in various solvents, resonance Raman spectroscopy has allowed for the observation of long overtone progressions of the iodine stretching vibration, enabling the precise determination of spectroscopic constants. uoa.gr The interaction of iodine with donor molecules, such as methylated benzenes, results in shifts in the Raman spectrum that can be used to understand charge-transfer interactions. tandfonline.com
Infrared spectroscopy is also used to study the interactions of iodide. For example, the complexation of iodine with amino acids can be studied by observing shifts in the absorption bands of functional groups involved in the complex formation. rjpbcs.com IR spectroscopy of the cesium iodide-water complex, CsI(H₂O), has revealed that the presence of the Cs⁺ counterion significantly alters the anion-water interaction compared to the simple hydrated this compound, I⁻(H₂O). acs.org Studies of methylammonium (B1206745) iodide and formamidinium iodide over wide temperature ranges have used IR spectroscopy to make detailed vibrational assignments. researchgate.net Changes in the IR spectra of ionic liquids containing iodide upon the addition of iodine suggest modifications of the interactions due to the formation of different polyiodide species. researchgate.net The C-I bond itself has a characteristic absorption in the far-infrared region of the spectrum. docbrown.info
UV-Visible (UV-Vis) spectrophotometry is a widely used, accessible, and often highly sensitive method for the quantitative determination of iodide. nih.govnih.gov These methods are typically based on the catalytic effect of iodide on a redox reaction or the formation of a strongly absorbing species. nih.govasianpubs.org
A common approach is the Sandell-Kolthoff reaction, where iodide catalyzes the reduction of cerium(IV) by arsenic(III). nih.gov The rate of the reaction, monitored by the decrease in absorbance of Ce⁴⁺, is proportional to the iodide concentration. This kinetic-catalytic method is known for its high sensitivity. Other catalytic systems involve the iodide-catalyzed oxidation of various dyes, such as variamine blue, rhodamine B, methylene (B1212753) blue, and malachite green. nih.govresearchgate.net The change in the dye's absorbance is measured over time to quantify the iodide present. nih.gov These methods can achieve very low detection limits, often in the micrograms per liter (µg/L) range. nih.govui.ac.id
Another major quantitative method involves the oxidation of iodide to iodine (I₂), which then reacts with excess iodide to form the trithis compound (I₃⁻). asianpubs.orgresearchgate.net The trithis compound has two characteristic strong absorption peaks in the UV region, typically around 288 nm and 351 nm, which can be used for its quantification. asianpubs.orgresearchgate.net The absorbance is strongly dependent on the concentration of excess iodide, which must be controlled for accurate measurements. asianpubs.org This method allows for the determination of triiodide concentrations in the millimolar (mM) range. asianpubs.org
Table 3: Comparison of Catalytic UV-Vis Spectrophotometric Methods for Iodide
| Dye System | Wavelength (λmax) | Concentration Range (µg/mL) | Detection Limit (µg/mL) |
|---|---|---|---|
| Variamine Blue (VB) | 544 nm | 0.064 - 1.27 | 0.004 |
| Rhodamine B (RB) | 558 nm | 3.20 - 9.54 | - |
| Methylene Blue (MB) | 660 nm | 5.00 - 19.00 | - |
| Malachite Green (MG) | 617 nm | 6.4 - 19.0 | - |
Data sourced from a study on the catalytic spectrophotometric determination of iodide. nih.gov
Electrochemical Detection of the this compound
Electrochemical methods offer a direct, rapid, and often low-cost approach for iodide determination. These techniques are based on measuring the potential or current associated with an electrochemical reaction involving the this compound.
Potentiometric sensors, particularly ion-selective electrodes (ISEs), are widely used for the direct measurement of this compound activity in a solution. ekb.eg An iodide ISE typically consists of a membrane that is selective for iodide ions. metrohm.com The most common type of membrane is a solid-state crystal membrane, often made of silver iodide (AgI). hannainst.comionodedirect.com
The principle of operation involves the establishment of a potential difference across the membrane that is proportional to the logarithm of the this compound activity in the sample, as described by the Nernst equation. mdpi.com These sensors are used in conjunction with a reference electrode to complete the electrochemical cell. metrohm.com
Key characteristics of potentiometric iodide sensors include:
Wide Linear Range: Modern iodide ISEs can exhibit a linear response over a broad concentration range, for instance, from 1.0 x 10⁻⁶ to 1.0 x 10⁻¹ mol/L. researchgate.net
Low Detection Limits: Detection limits can reach the micromolar or even nanomolar level. metrohm.comhannainst.com
Selectivity: While generally selective for iodide, these sensors can be subject to interference from other ions, notably cyanide (CN⁻) and sulfide (B99878) (S²⁻). ionodedirect.comtandfonline.com
pH Range: The potential response of these sensors is typically stable over a wide pH range, often between 2 and 12. ionodedirect.com
Recent research has explored the use of novel ionophores, such as copper(II) dipeptide derivative complexes, in PVC membrane sensors to enhance selectivity and sensitivity for iodide. bibliomed.org All-solid-state iodide sensors, which eliminate the need for an internal liquid filling solution, offer advantages in terms of robustness and ease of maintenance. tandfonline.comhach.com
Table 2: Performance Characteristics of Selected Potentiometric Iodide Sensors
| Sensor Type | Sensing Material | Linear Range | Detection Limit | Key Features |
|---|---|---|---|---|
| Solid-State Combination ISE | Silver Iodide (AgI) pellet hannainst.com | 0.1 µM to 1 M hannainst.com | 0.01 mg/L hannainst.com | Durable PEI body, fixed sensing module. hannainst.com |
| Crystal Membrane Half-Cell ISE | Crystal membrane metrohm.com | 5 x 10⁻⁸ to 1 mol/L metrohm.com | N/A | Mechanically resistant, polishable surface. metrohm.com |
| PVC Membrane Sensor | Pt(II) 5,10,15,20-tetra(4-methoxy-phenyl)-porphyrin mdpi.com | 10⁻⁵ to 10⁻¹ M mdpi.com | 9 x 10⁻⁶ M mdpi.com | Good selectivity, Nernstian response. mdpi.com |
| All-Solid-State Sensor | Ag₂S-AgI on graphite (B72142) rod researchgate.net | 10⁻⁶ M to 10⁻¹ M researchgate.net | 6 x 10⁻⁷ M researchgate.net | Fast response time (5s), stable in pH 6.0-9.0. researchgate.net |
Amperometric and voltammetric methods are based on the measurement of current as a function of an applied potential. These techniques are highly sensitive and can be used for the determination of iodide at trace levels.
Amperometry involves applying a constant potential to a working electrode and measuring the resulting current, which is proportional to the concentration of the electroactive species (iodide). mnstate.edu Amperometric titration is a common application where the current is monitored as a titrant is added to the sample. acs.orgjove.com For instance, iodide can be titrated with an oxidizing agent like iodate (B108269) or permanganate (B83412), and the endpoint is detected by a sharp change in the current. acs.org
Voltammetry involves varying the potential of the working electrode and measuring the resulting current. A prominent voltammetric technique for iodide determination is stripping voltammetry . metrohm.com In cathodic stripping voltammetry (CSV), iodide is first preconcentrated onto the surface of a hanging mercury drop electrode (HMDE) by forming an insoluble mercury(I) iodide film at a specific deposition potential. acs.orguml.edu The potential is then scanned in the negative direction, which strips the film from the electrode, producing a current peak whose height is proportional to the iodide concentration. acs.orguml.edu This technique is extremely sensitive, with detection limits in the nanomolar range. acs.org
Cyclic voltammetry (CVS) is another technique that has been used to monitor iodide concentration, for example, in copper plating baths, by observing the suppression of the copper electrodeposition rate. researchgate.net
Mass Spectrometry (MS) Applications in Iodide Research
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It offers high sensitivity and specificity, making it an invaluable tool for iodide research.
Inductively coupled plasma mass spectrometry (ICP-MS) is the premier technique for the determination of total iodine at trace and ultra-trace levels. tandfonline.comnih.govresearchgate.net In this method, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the iodine atoms. tandfonline.com The resulting ions are then passed into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected.
ICP-MS offers several advantages for iodine analysis:
Excellent Sensitivity: It provides very low detection limits, often in the µg/L (ppb) or even ng/L (ppt) range. nih.govnih.gov
High Selectivity: The ability to measure a specific isotope of iodine (¹²⁷I) minimizes spectral interferences. researchgate.net
Versatility: It can be applied to a wide variety of sample matrices, including biological fluids (urine, serum), food, and environmental samples. nih.govnih.govpublisso.de
A significant challenge in ICP-MS analysis of iodine is the potential for matrix effects, where other components in the sample can affect the ionization of iodine. nih.gov This can be mitigated by sample preparation techniques such as alkaline extraction or by the addition of an organic carbon source like isopropanol (B130326) to the sample solution to ensure consistent ionization. nih.govnih.gov
When coupled with a separation technique like HPLC (HPLC-ICP-MS), it is possible to perform speciation analysis, allowing for the separate quantification of iodide and other iodine species like iodate in a single run. publisso.dersc.org
Table 3: ICP-MS Method Parameters for Iodide Analysis in Different Matrices
| Sample Matrix | Sample Preparation | Key ICP-MS Parameters | Limit of Detection/Quantification |
|---|---|---|---|
| Urine/Serum | Dilution with water containing 1.5% isopropanol and 7 mmol hydrous ammonium. nih.gov | Kinetic Energy Discrimination (KED) mode may be used. nih.gov | 0.87 µg/L (LOD) nih.gov |
| Nutritional/Biological Samples | Combustion in an oxygen stream, collection in a tertiary amine solution. nih.gov | Standard addition for quantification. nih.gov | +/- 10 µg/kg (determination limit) nih.gov |
| Food Samples | Alkaline extraction with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). nih.gov | Use of an internal standard. nih.gov | 36 ng/g (LOQ) nih.gov |
| High Salt Brine | Separation using HPLC prior to ICP-MS. rsc.org | Mobile phase of 100 mM (NH₄)₂CO₃. rsc.org | 0.20 µg/L (for iodide) rsc.org |
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In the context of iodide research, ESI-MS is typically used to detect iodide indirectly through the formation of adducts with other molecules.
During the ESI process, iodide ions present in the sample solution can form non-covalent adducts with analyte molecules. These adducts, which appear in the mass spectrum at a mass corresponding to the analyte molecule plus the mass of the this compound, can serve as a marker for the presence of iodide. While not a primary method for the direct quantification of iodide in the same way as ICP-MS, the observation of iodide adducts can be a useful diagnostic tool in various mass spectrometric analyses.
Radiochemical Tracing of the this compound
Radiochemical tracing is a powerful methodology that utilizes radioactive isotopes of an element to track its path and distribution within a system. For the this compound (I⁻), this technique involves replacing the stable iodine-127 isotope with one of its radioactive counterparts. wikipedia.org These radiotracers behave chemically and biologically almost identically to their stable form, allowing for the sensitive and non-invasive monitoring of iodide's behavior in various physical, chemical, and biological processes. wikipedia.orgiaea.org The basis of this method lies in the detection of radiation emitted by the radioisotope, which provides a means to quantify its presence and movement with high sensitivity. wikipedia.org
Radioisotopes of iodine are produced through nuclear reactions, such as in reactors or cyclotrons. researchgate.netnih.gov For instance, Iodine-131 is commonly produced from the fission of uranium-235 (B1209698) or neutron bombardment of tellurium targets. nih.goviaea.org Iodine-123 can be produced by the proton irradiation of Xenon-124. wikipedia.org Once produced, the radioiodine is typically available as a sodium iodide solution in dilute sodium hydroxide. nih.gov The selection of a specific radioisotope for a tracing study is critical and depends on factors like half-life, type and energy of radiation emitted, and the duration of the experiment. iaea.org
The primary analytical techniques for detecting iodine radiotracers are based on their radioactive decay properties. Gamma-emitting isotopes like I-123, I-125, and I-131 are often monitored using gamma counters or spectrometers, such as those with Sodium Iodide (NaI(Tl)) scintillation detectors. researchgate.netbarc.gov.in Imaging techniques like Single-Photon Emission Computed Tomography (SPECT) utilize gamma emitters for visualizing the distribution of the tracer in a system, while Positron Emission Tomography (PET) is used for positron-emitting isotopes like I-124. wikipedia.orgiaea.orgnih.gov
Several iodine isotopes are employed in radiotracing due to their suitable decay characteristics. The most prominent ones are summarized below. wikipedia.org
| Radioisotope | Half-Life | Principal Emissions | Primary Applications in Tracing |
| Iodine-123 (¹²³I) | 13.22 hours | Gamma (159 keV) | Medical diagnostics (SPECT imaging). wikipedia.orgnih.govradiopaedia.org |
| Iodine-124 (¹²⁴I) | 4.18 days | Positron (β+), Gamma | Medical diagnostics (PET imaging). nih.gov |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (low energy), X-rays | Radioimmunoassays, industrial tracers. wikipedia.org |
| Iodine-131 (¹³¹I) | 8.02 days | Beta (β-), Gamma (364 keV) | Environmental studies, industrial flow tracing, medical therapy and diagnostics. nih.govresearchgate.net |
| Iodine-129 (¹²⁹I) | 15.7 million years | Beta (β-), Gamma (low energy) | Environmental monitoring of long-term nuclear contamination. wikipedia.orgacs.org |
Radiochemical tracing of the this compound has been instrumental in various research fields, from industrial process optimization to environmental science.
Industrial Flow Measurement: In one study, Iodine-131 was used as a radiotracer to measure the flow rate of water in a carbon-steel pipeline. researchgate.net An I-131 solution was injected instantaneously into the pipeline, and its passage was monitored downstream by two NaI(Tl) radiation detectors. The data collected from the detectors generated residence time distribution (RTD) curves. The transit time of the tracer between the two detectors was calculated from the mean residence time of these curves, which allowed for the determination of the fluid's linear velocity and volumetric flow rate. researchgate.net
Research Finding: Water Flow Rate Measurement with ¹³¹I
| Parameter | Value |
|---|---|
| Pipeline Diameter | 3 inches |
| Tracer Isotope | Iodine-131 (¹³¹I) |
| Distance between Detectors | 3 meters |
| Calculated Transit Time (MRT) | 89.9 s |
| Calculated Linear Velocity | 3.33 cm/s |
This study demonstrates the application of the radiotracer pulse velocity method for accurate, non-invasive flow rate measurement in industrial pipelines. researchgate.net
Environmental Transport Studies: The mobility of iodide in the environment is a significant concern, particularly regarding the long-lived fission product Iodine-129. acs.org Radiotracer experiments are crucial for understanding its transport and sorption behavior in geological media. In a study using sediments from the Hanford Site, the transport of different iodine species was investigated using column experiments. acs.org The influent solution contained iodide, and the distribution coefficient (Kd), which quantifies sorption to the sediment, was determined. Such studies have shown that iodide is generally highly mobile in groundwater systems. acs.org
Investigation of Radiolytic Chemistry: Research has also employed radiochemical techniques to understand the fundamental chemistry of the this compound under intense radiation fields, which is relevant for next-generation molten salt reactors. rsc.org Using picosecond electron pulse irradiation on molten LiCl-KCl eutectic salt containing potassium iodide, researchers identified the formation of transient radical anions like ICl˙⁻. They found that the presence of the this compound led to the formation of this new interhalogen radical anion, and they characterized its spectrum and decay kinetics. The decay of ICl˙⁻ was found to primarily occur via reaction with the Cl₂˙⁻ radical anion, forming ICl₂⁻, a species that could influence the transport of iodine in such reactor systems. rsc.org
Research Finding: Transient Species in Molten Salt
| System | Transient Species Observed | Lifetime of ICl˙⁻ | Predominant Decay Mechanism |
|---|---|---|---|
| LiCl-KCl eutectic with KI | eₛ⁻, Cl₂˙⁻, ICl˙⁻ | Microseconds (µs) | Reaction with Cl₂˙⁻ to form ICl₂⁻ |
This research provides fundamental data on the behavior of the this compound in high-temperature, high-radiation environments. rsc.org
Chemical Reactivity and Mechanistic Studies of the Iodide Ion
Redox Chemistry of the Iodide Ion
The redox chemistry of iodide is central to its function. As the heaviest stable halogen, its outermost electrons are least tightly held, making it the strongest reducing agent among the stable halogens. wikipedia.org This property allows it to be readily oxidized by various species, participating in both one-electron and multi-electron transfer processes.
The one-electron oxidation of an this compound produces a neutral iodine atom radical (I•). This process is a key initial step in many iodide oxidation mechanisms. However, the direct one-electron transfer from I⁻ to common oxidants like molecular oxygen (³O₂) to form the iodine atom and superoxide (B77818) (O₂⁻) is thermodynamically unfavorable under most conditions. frontiersin.org
More potent oxidants are required to initiate this pathway. For instance, the hydroxyl radical (•OH) is thermodynamically capable of oxidizing I⁻ across a wide pH range. frontiersin.org The reaction can be represented as: I⁻ + •OH → I• + OH⁻
Electrochemical methods can also be employed to achieve one-electron oxidation. Iodide can serve as a low-potential mediator in electrochemical reactions, where it is oxidized at an anode to facilitate further chemical transformations. nih.gov This approach is particularly valuable in synthetic chemistry as it allows reactions to proceed at lower electrode potentials, enhancing functional group tolerance. nih.gov
2I⁻ → I₂ + 2e⁻
This transformation is a key component of many well-known redox reactions. For example, in the "iodine clock" reaction, iodide is oxidized by persulfate ions (S₂O₈²⁻) to form iodine. sciepub.comwebassign.net S₂O₈²⁻(aq) + 2I⁻(aq) → I₂(aq) + 2SO₄²⁻(aq) webassign.net
Similarly, iodide can be oxidized by other strong oxidizing agents such as permanganate (B83412) (MnO₄⁻) in a basic medium or dichromate (Cr₂O₇²⁻) in an acidic medium. researchgate.netyoutube.com The reaction with permanganate involves the reduction of Mn from a +7 to a +4 oxidation state, while iodide is oxidized from -1 to 0. youtube.com The interconversion between iodide and iodate (B108269) represents a six-electron redox change, highlighting the broad range of oxidation states accessible to iodine. frontiersin.org Advanced applications in energy storage, such as metal-iodine batteries, leverage these multi-electron transfer processes to achieve high energy density. rsc.org
The kinetics of this reaction can be complex, often involving multiple pathways. In the presence of a molybdate (B1676688) ion catalyst, the rate law is found to be rt = k₁[I⁻][H₂O₂] + k₂[I⁻][H₂O₂][H⁺] + k₃[I⁻][MoO₄²⁻][H⁺] / (a + [H⁺]). cdnsciencepub.com This indicates distinct uncatalyzed pathways (zero-order and first-order in H⁺) and a catalyzed pathway. cdnsciencepub.com
A kinetic study of the oxidation of iodide by dichromate ion in an acidic medium revealed that the reaction is half-order with respect to the dichromate ion, first-order with respect to the this compound, and second-order with respect to the hydrogen ion concentration. researchgate.net Thermodynamic analysis of this reaction showed it to be spontaneous and endothermic, as indicated by negative values for the Gibbs Free Energy (ΔG) and entropy (ΔS), and a positive value for enthalpy (ΔH). researchgate.net
Table 1: Activation Energies for Iodide Oxidation by H₂O₂ This table presents the activation energies for the different pathways of this compound oxidation by hydrogen peroxide, as identified by kinetic studies.
| Oxidizing Species | Rate Constant | Activation Energy (kJ mol⁻¹) |
|---|---|---|
| H₂O₂ | k₁ | 52 ± 1 |
| H₃O₂⁺ | k₂ | 49 ± 1 |
| H₂MoO₅ (catalyzed) | k₃ | 42 ± 3 |
Data sourced from Can. J. Chem. 68, 1499 (1990). cdnsciencepub.com
Nucleophilic Reactivity of the this compound
Beyond its role in redox chemistry, the this compound is a powerful nucleophile, particularly in aprotic solvents. Its large size and high polarizability contribute to its strong nucleophilicity, enabling it to participate readily in substitution and addition reactions.
The bimolecular nucleophilic substitution (Sₙ2) reaction is a concerted, one-step process where a nucleophile attacks an electrophilic carbon center, causing a leaving group to depart simultaneously. libretexts.orgwikipedia.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics. libretexts.orglibretexts.org
Rate = k[Substrate][Nucleophile] libretexts.org
Iodide is an excellent nucleophile in Sₙ2 reactions. Its attack occurs from the backside of the carbon-leaving group bond, leading to a transition state where the carbon is pentacoordinate. wikipedia.orgpharmaguideline.com This mechanism results in a predictable and stereospecific outcome: the inversion of configuration at the chiral center, often referred to as a Walden inversion. wikipedia.org
The efficacy of an Sₙ2 reaction is highly dependent on the nature of the leaving group. Iodide is also an exceptional leaving group because the carbon-iodine bond is relatively weak and the resulting this compound is very stable due to its large size. pharmaguideline.com In fact, the reactivity of alkyl halides in Sₙ2 reactions follows the order RI > RBr > RCl, reflecting the decreasing strength of the carbon-halogen bond. pharmaguideline.com Studies comparing leaving groups have shown that the reaction of ethyl iodide with a cyanide nucleophile is approximately 10 times faster than with ethyl bromide and 1000 times faster than with ethyl chloride. nih.gov
Table 2: Relative Sₙ2 Reaction Rates for Ethyl Substrates with Different Leaving Groups This table illustrates the impact of the leaving group on the rate of Sₙ2 reactions, using the reaction of tetrabutylammonium (B224687) cyanide with various ethyl compounds.
| Leaving Group | Substrate | Relative Rate Constant (M⁻¹ s⁻¹) |
|---|---|---|
| Iodide | Ethyl iodide | 10⁻¹ |
| Bromide | Ethyl bromide | 10⁻² |
| Tosylate | Ethyl tosylate | 10⁻³ |
| Chloride | Ethyl chloride | 10⁻⁴ |
Data sourced from a study by Westaway and co-workers. nih.gov
Iodide participates in electrophilic addition reactions with unsaturated compounds like alkenes and alkynes. manac-inc.co.jpmanac-inc.co.jp These reactions typically proceed through a cyclic iodonium (B1229267) ion intermediate. libretexts.orgyoutube.com In the first step, elemental iodine (I₂) acts as an electrophile, adding to the double or triple bond to form the bridged, three-membered ring intermediate. manac-inc.co.jpyoutube.com
The reaction can be adapted to introduce other functionalities. If the reaction is carried out in the presence of other nucleophiles, such as methanol (B129727) or acetic acid, these species can intercept the iodonium ion intermediate. manac-inc.co.jp This leads to the formation of products like iodo-ethers or iodo-acetates. manac-inc.co.jp Furthermore, intramolecular versions of this reaction are widely used to synthesize heterocyclic compounds, where a nucleophilic group within the substrate molecule attacks the iodonium ion to form a cyclic ether or lactone. manac-inc.co.jpmanac-inc.co.jp
Complexation and Coordination Chemistry of the this compound
The this compound (I⁻), owing to its large size, high polarizability, and soft Lewis basicity, exhibits a rich and diverse coordination chemistry. It readily forms complexes with a wide array of metal ions, participating in various bonding interactions and influencing the structural and electronic properties of the resulting coordination compounds.
Formation of Metal-Iodide Coordination Complexes
The formation of metal-iodide coordination complexes is a cornerstone of inorganic synthesis, leading to a vast number of compounds with unique structures and properties. The large ionic radius and softness of the iodide anion allow it to coordinate to a variety of metal centers, from transition metals to lanthanides. psu.educore.ac.uk The synthesis of these complexes can be achieved through simple routes, such as the reaction of metal iodides with suitable ligands in coordinating solvents. psu.edu In many cases, the iodide anion can undergo auto-ionization in the presence of coordinating solvents, facilitating the formation of heterometallic complexes. psu.edu
The structural diversity of metal-iodide complexes is extensive, ranging from simple mononuclear species to complex polymeric and cluster arrangements. For instance, iodometallate clusters with varying nuclearity can be formed, and these structures can undergo transformations in both the solid and solution phases. psu.edu Examples include the formation of discrete polynuclear iodoargentate anions like [Ag₂I₅]³⁻ and [Ag₄I₈]⁴⁻, as well as one-dimensional polymeric chains. psu.edu The coordination environment of the metal ion is significantly influenced by the number of iodide ligands and their bridging modes, which can include terminal, bridging (μ), and triply bridging (μ₃) or even quadruply bridging (μ₄) coordination. psu.edu
Table 1: Examples of Metal-Iodide Coordination Complexes and Structural Features
| Complex Formula | Metal Ion(s) | Key Structural Features | Reference(s) |
|---|---|---|---|
| [Y(DMF)₈]₃[Ag₂I₅] | Y³⁺, Ag⁺ | Contains the first example of a pentaiododiargentate [Ag₂I₅]³⁻ anion. | psu.edu |
| [Y(DMF)₈]₃[Ag₄I₈] | Y³⁺, Ag⁺ | Features a new structural motif for the [Ag₄I₈]⁴⁻ cluster. | psu.edu |
| [Y(DMF)₈]₃[Ag₆(μ₄-I)₂(μ₃-I)₂(μ-I)₅] | Y³⁺, Ag⁺ | A 1D zig-zag chain structure of an iodoargentate moiety. | psu.edu |
| [C₆N₄H₁₃]₂(Hg₂I₆)₁/₂(HgI₃)·₁/₂I₂ | Hg²⁺ | Contains discrete trigonal HgI₃⁻ ions and complex polyiodide chains. | acs.org |
| [Cu(L)]I₂ (L = Schiff base) | Cu²⁺ | Distorted square planar geometry with iodide as a counter-ion. | nih.gov |
| [Zn(L)]I₂ (L = Schiff base) | Zn²⁺ | Tetrahedral geometry with iodide as a counter-ion. | nih.gov |
| [Cd(L)]I₂ (L = Schiff base) | Cd²⁺ | Tetrahedral geometry with iodide as a counter-ion. | nih.gov |
Ligand Exchange Kinetics in Iodide Systems
Ligand exchange reactions are fundamental to understanding the reactivity and stability of coordination complexes in solution. nih.gov In the context of iodide systems, ligand exchange kinetics provide insights into the mechanisms of complex formation and transformation. The interchange mechanism, which can be thought of as analogous to an Sₙ2 reaction in organic chemistry, is a common pathway for ligand substitution. libretexts.org This mechanism is further classified as either associative (Iₐ) or dissociative (Iₑ) depending on the degree of bond formation with the incoming ligand and bond breaking with the outgoing ligand in the transition state. libretexts.org
Studies on iodine(I) complexes, specifically those with [N⋯I⋯N]⁺ halogen bonds, have shown that ligand exchange is a facile and often quantitative process. rsc.orgrsc.org The rate and efficacy of this exchange are strongly dependent on the difference in Lewis basicities between the competing ligands. rsc.org A greater difference in basicity leads to a more favorable and often faster exchange. rsc.org The mechanism for this exchange is proposed to involve the reversible dissociation of the initial complex to form an N-iodopyridinium cation intermediate, which is then captured by a stronger Lewis base. rsc.org
This ligand exchange methodology has proven to be a valuable synthetic tool, allowing for the preparation of iodine(I) complexes that are not accessible through traditional cation exchange reactions. rsc.orgrsc.org The progress of these reactions can be conveniently monitored by techniques such as ¹H NMR spectroscopy. rsc.orgrsc.org For instance, mixing two different homoleptic iodine(I) complexes often results in a statistical distribution of the ligands, with a preference for the formation of heteroleptic complexes when there is a significant difference in the basicities of the ligands. rsc.org The kinetics of these exchange reactions can also be influenced by the solvent, as ethereal solvents like THF can act as Lewis bases and assist in the deaggregation of organolithium reagents used in some exchange processes. stackexchange.com
Table 2: Factors Influencing Ligand Exchange in Iodide Systems
| Factor | Influence on Ligand Exchange | Mechanistic Implication | Reference(s) |
|---|---|---|---|
| Lewis Basicity of Ligands | A larger difference in Lewis basicity between the incoming and outgoing ligands drives the exchange towards completion. | The reaction is thermodynamically driven by the formation of a more stable complex with the stronger Lewis base. | rsc.org |
| Solvent | Coordinating solvents can facilitate the reaction by stabilizing intermediates or deaggregating reactants. | Ethereal solvents can act as ligands for metal ions, influencing the reaction pathway. | stackexchange.com |
| Nature of the Metal Center | The lability of the metal-iodide bond influences the rate of exchange. | More labile bonds lead to faster exchange rates. | acs.org |
| Reaction Mechanism | The pathway (associative, dissociative, or interchange) determines the rate-determining step and the dependence on reactant concentrations. | Associatively activated mechanisms show a dependence on the nature of the incoming ligand. youtube.com | libretexts.orgyoutube.com |
Photochemical Transformations of the this compound
The this compound is photochemically active, undergoing transformations upon absorption of light, particularly in the ultraviolet region. These photochemical processes are important in various environmental and chemical systems, leading to the formation of reactive iodine species.
Photolysis of Iodide in Aqueous Solutions
The photolysis of aqueous iodide solutions, particularly with UV light, initiates a series of reactions leading to the formation of various iodine species. rsc.orgacs.org The primary photochemical step involves the transfer of an electron from the this compound to the solvent cage, forming a hydrated electron and an iodine atom. rsc.org
I⁻ + hν → [I• + e⁻(aq)]
This initial step is followed by a cascade of secondary reactions. The iodine atom can react with another this compound to form the diiodide radical anion (I₂⁻•). acs.org
I• + I⁻ ⇌ I₂⁻•
The diiodide radical anion can then undergo further reactions, including disproportionation to form molecular iodine (I₂) and iodide ions. acs.org Molecular iodine can then react with iodide to form the trithis compound (I₃⁻), which has a characteristic absorption spectrum. rsc.org
2I₂⁻• → I₂ + 2I⁻ I₂ + I⁻ ⇌ I₃⁻
Table 3: Quantum Yields for Photodissociation of Iodine at 532 nm in Various Media
| Medium | Density (g/cm³) | Photodissociation Quantum Yield (φ) | Reference(s) |
|---|---|---|---|
| n-Pentane | 0.62 | ~0.35 | mpg.de |
| n-Heptane | 0.68 | ~0.28 | mpg.de |
| n-Decane | 0.73 | ~0.20 | mpg.de |
| n-Hexadecane | 0.77 | ~0.12 | mpg.de |
| Carbon Dioxide | 0.7 | ~0.45 | mpg.de |
| Xenon | 1.5 | ~0.20 | mpg.de |
Photosensitized Reactions Involving the this compound
The this compound can participate in photosensitized reactions, where a photosensitizer absorbs light and then interacts with iodide. A common role for iodide in these reactions is as a quencher of the excited state of the photosensitizer. acs.org This quenching can occur through electron transfer, where the this compound donates an electron to the excited photosensitizer. acs.orgacs.org
For example, the metal-to-ligand charge-transfer (MLCT) excited states of ruthenium(II) polypyridyl complexes can be quenched by iodide. acs.orgacs.org This process can be highly efficient, with quenching rate constants approaching the diffusion-limited rate. acs.org The quenching can occur through a static mechanism, where a ground-state adduct forms between the photosensitizer and iodide prior to light excitation. acs.org
The products of this photosensitized oxidation of iodide are often reactive iodine species. The initial electron transfer can produce an iodine atom (I•) and the reduced form of the photosensitizer. acs.org The iodine atom can then react with excess iodide to form the diiodide radical anion (I₂⁻•). acs.org
Another important photosensitized reaction involving iodide is the generation of singlet oxygen (¹O₂). While iodide itself does not directly produce singlet oxygen, it can react with photogenerated ¹O₂. nih.govacs.org This reaction leads to the formation of molecular iodine (I₂) and triiodide (I₃⁻), which can themselves be antibacterial agents. nih.gov This process has been exploited to enhance the efficacy of photodynamic therapy. acs.orgnih.gov The mechanism involves the initial reaction of ¹O₂ with I⁻ to form intermediates like IOO⁻, which subsequently react further to produce I₂. nih.gov
The this compound can also have a dual role, acting as both a promoter and a quencher of triplet states of organic dyes. diva-portal.orgnih.govresearchgate.net It can enhance intersystem crossing to the triplet state via the heavy atom effect, while also promoting the decay of the triplet state through a charge-coupled deactivation mechanism. diva-portal.orgnih.gov
Table 4: Key Species and Reactions in Photosensitized Processes Involving Iodide
| Process | Key Reactants | Key Products | Mechanistic Details | Reference(s) |
|---|---|---|---|---|
| Excited State Quenching | Excited Photosensitizer (e.g., [Ru(bpy)₃]²⁺*), Iodide (I⁻) | Ground State Photosensitizer, Iodine Atom (I•) | Electron transfer from iodide to the excited photosensitizer. Can occur via static or dynamic quenching. | acs.orgacs.org |
| Reaction with Singlet Oxygen | Singlet Oxygen (¹O₂), Iodide (I⁻) | Molecular Iodine (I₂), Triiodide (I₃⁻), Hydrogen Peroxide (H₂O₂) | ¹O₂ oxidizes iodide through a series of intermediate steps. | nih.govacs.orgnih.gov |
| Triplet State Modulation | Excited Organic Dye, Iodide (I⁻) | Triplet State Dye, Ground State Dye | Iodide can promote both the formation (heavy atom effect) and quenching (electron transfer) of triplet states. | diva-portal.orgnih.govresearchgate.net |
| Formation of Diiodide Radical Anion | Iodine Atom (I•), Iodide (I⁻) | Diiodide Radical Anion (I₂⁻•) | A rapid secondary reaction following the initial oxidation of iodide. | acs.org |
Iodide Ion in Materials Science and Industrial Applications Non Dosage/non Medical
Role of Iodide Ion in Catalyst Design and Function
The catalytic activity of iodide is exploited in both heterogeneous and homogeneous systems, where it can act as a catalyst itself, a promoter to enhance catalyst activity, or a ligand to stabilize and modify catalytic complexes.
In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, iodide ions and molecular iodine play a significant role. chemguide.co.uk One key function is the in-situ modification of catalyst surfaces. For instance, the addition of trace amounts of iodine can activate thiolate-protected gold (Au) and palladium (Pd) nanoclusters used as catalysts in organic reactions. nih.gov The iodine promotes partial removal of the protective thiolate ligands, exposing more of the metal core's surface and making the catalytic sites more accessible to substrate molecules. nih.gov This activation method has been shown to significantly increase reaction rates, such as in the reduction of 4-nitrophenol (B140041) by Au nanoclusters and the hydrogenation/isomerization of allyl alcohol by Pd nanoclusters. nih.gov
Iodide has also been investigated for its role in the electrocatalytic reduction of carbon dioxide (CO₂RR). In this process, copper (Cu) is a promising catalyst for producing hydrocarbons, but its surface is prone to restructuring during the reaction. rsc.org The presence of iodide ions has been found to mediate this restructuring. Studies using electrochemical transmission electron microscopy have revealed that under CO₂RR conditions, copper islands evolve into tetrahedral copper iodide (CuI), which then form three-dimensional chains of copper nanoparticles. rsc.org This iodide-induced morphology is believed to play a role in the enhanced selectivity of the catalyst towards valuable products like ethylene (B1197577). rsc.org
In environmental science, iodine chemistry is crucial for new particle formation in the marine atmosphere. Nucleated iodine oxide clusters provide reactive sites for the heterogeneous uptake and processing of organic vapors, accelerating particle growth. researchgate.net In this context, iodine acts as a catalyst for the formation of cloud condensation nuclei, which have significant climatic implications. researchgate.net
Table 1: Examples of Iodide's Role in Heterogeneous Catalysis
| Catalytic System | Role of Iodide/Iodine | Application | Research Finding |
| Thiolate-Protected Au/Pd Nanoclusters | Catalyst Activator | Organic Synthesis (e.g., 4-nitrophenol reduction) | Iodine addition partially removes ligands, increasing surface accessibility and catalytic rate. nih.gov |
| Copper (Cu) Electrode | Restructuring Mediator | CO₂ Electroreduction | Iodide induces the formation of CuI and nanoparticle chains, influencing product selectivity. rsc.org |
| Marine Aerosols | Nucleation Catalyst | Atmospheric Particle Formation | Iodine oxide clusters act as sites for heterogeneous reactions with organic vapors, driving particle growth. researchgate.net |
In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. chemistrystudent.com Transition metal complexes are often the active catalysts, and iodide is a key component in some of the most important industrial processes. fiveable.me
A landmark example is the Monsanto acetic acid process, which involves the carbonylation of methanol (B129727). In this process, a rhodium complex serves as the catalyst, while an iodide promoter, typically methyl iodide, is crucial for the catalytic cycle. fiveable.mewordpress.com The iodide has multiple functions: it converts methanol into the more reactive methyl iodide, acts as a ligand in the catalytic complex, and serves as a leaving group. wordpress.com The synergy between the rhodium catalyst and the iodide promoter leads to a highly efficient and selective method for producing acetic acid. fiveable.me
Iodide ions also function as catalysts in redox reactions involving other anions. The reaction between persulfate ions (S₂O₈²⁻) and iodide ions (I⁻) is a classic example. chemguide.co.ukstudymind.co.uk This reaction is inherently slow due to the electrostatic repulsion between the two negatively charged ions. chemguide.co.ukchemistrystudent.com However, the addition of a transition metal catalyst, such as iron(II) or iron(III) ions, provides an alternative reaction pathway with a lower activation energy. studymind.co.uk For example, Fe³⁺ ions can first oxidize the iodide ions to iodine and are themselves reduced to Fe²⁺. The Fe²⁺ ions are then re-oxidized to Fe³⁺ by the persulfate ions. chemguide.co.uk This catalytic cycle, which involves collisions between oppositely charged ions, dramatically increases the reaction rate. chemguide.co.uk
This compound in Advanced Materials Synthesis
The this compound is a fundamental building block in the synthesis of a new generation of advanced materials, particularly for energy and electronics applications. Its size, polarizability, and bonding characteristics are critical to the properties of these materials. wikipedia.org
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, and the this compound is central to their function. The most commonly studied perovskite material has the chemical formula APbI₃, where 'A' is a cation like methylammonium (B1206745) (MA) or formamidinium (FA). perovskite-info.comnih.gov In this crystal structure, the lead (Pb) and iodide (I) ions form a framework of corner-sharing PbI₆ octahedra, which defines the material's fundamental electronic and optical properties. mdpi.com
The choice of halide ion is critical. The large size of the this compound allows for the ideal perovskite crystal structure to form with common organic cations, leading to a desirable bandgap for absorbing sunlight. mdpi.com However, pure iodide perovskites can suffer from instability. nih.govrsc.org Researchers have developed several strategies involving iodide compounds to enhance both the efficiency and stability of PSCs:
Mixed Halide Perovskites: Introducing smaller halide ions like chloride (Cl⁻) or bromide (Br⁻) into the iodide lattice can tune the material's bandgap and improve its optoelectronic properties. mdpi.com Chloride-iodide perovskites, in particular, have shown enhanced performance, attributed to factors like improved charge carrier extraction. mdpi.com
Surface Passivation: The surfaces of perovskite films can have defects that trap charge carriers and reduce efficiency. Organic iodide salts, such as phenylalkylammonium iodides, are used to passivate these surface defects, leading to higher performance and improved operational stability. rsc.org
Hole Transport Layers (HTLs): Copper iodide (CuI) is used as a hole transport material in PSCs. perovskite-info.comcalibrechem.com It serves as an efficient medium to extract the positive charge carriers (holes) generated when light is absorbed by the perovskite layer. calibrechem.com Additionally, CuI can passivate the interface between the perovskite and the HTL, reducing defects and preventing degradation. perovskite-info.com
Beyond perovskites, several iodide-containing compounds are being developed as semiconductor materials for various electronic applications.
Copper(I) Iodide (CuI) has emerged as a leading p-type semiconductor. acs.orgslideshare.net It possesses a unique combination of high hole mobility, optical transparency in the visible spectrum, and the ability to be processed from solution at low temperatures. acs.orgresearchgate.net These properties make it a promising candidate for applications such as transparent thin-film transistors (TFTs), light-emitting diodes (LEDs), and photovoltaic devices. acs.orgresearchgate.net The performance of CuI-based devices is closely linked to the concentration of iodine vacancies within the material, which can be controlled through processing conditions like thermal annealing. acs.orgresearchgate.net
Lead(II) Iodide (PbI₂) is another layered semiconductor material studied for applications in photodetectors and as a precursor for perovskite synthesis. researchgate.net Its properties can be tuned by doping with other elements, and various methods have been developed to synthesize PbI₂ in different forms, from single crystals to nanoparticles. researchgate.net
Researchers are also synthesizing novel hybrid inorganic-organic semiconductors based on copper iodide. These materials consist of one-dimensional copper iodide chains linked by organic ligands, creating two-dimensional networks. acs.org These hybrids can exhibit tunable photoluminescence and p-type conductivity, suggesting potential for use in emissive layers for LED devices. acs.org
Table 2: Properties and Applications of Selected Iodide-Containing Semiconductors
| Semiconductor | Chemical Formula | Key Properties | Potential Applications |
| Copper Iodide | CuI | P-type conductivity, high hole mobility, optical transparency, solution processable. acs.orgresearchgate.net | Thin-film transistors (TFTs), LEDs, photovoltaic cells, hole transport layers. acs.orgslideshare.net |
| Lead Iodide | PbI₂ | Layered semiconductor, photodetective properties. researchgate.net | Radiation detectors, photodetectors, precursor for perovskite synthesis. researchgate.net |
| Methylammonium Lead Iodide | CH₃NH₃PbI₃ | Perovskite crystal structure, tunable bandgap, high light absorption. perovskite-info.comnih.gov | Perovskite solar cells. perovskite-info.commdpi.com |
| 2D Copper Iodide Hybrids | 2D-CuI(L)₀.₅ | P-type conductivity, tunable photoluminescence. acs.org | Emissive layers in LEDs. acs.org |
Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C) and are composed entirely of ions. youtube.com Iodide-based ILs are of particular interest as electrolytes, especially in dye-sensitized solar cells (DSSCs). mdpi.comacs.org
In a typical DSSC, the electrolyte contains a redox couple, most commonly the iodide/triiodide (I⁻/I₃⁻) pair. mdpi.com The function of this redox shuttle is to regenerate the photo-oxidized dye by donating an electron and then transport charge to the counter electrode to be reduced, completing the electrical circuit. acs.org
Ionic liquids, such as those based on imidazolium (B1220033) cations with an iodide anion, offer advantages over traditional volatile organic solvents due to their negligible vapor pressure and high thermal stability. mdpi.com The performance of these electrolytes is not solely dependent on simple ion diffusion. A more efficient charge transport mechanism, known as a bond exchange or Grotthuss-type mechanism, has been identified. youtube.com This involves the exchange of neutral iodine (I₂) between polyiodide anions (like I₃⁻, I₅⁻, etc.), allowing for rapid charge transfer with minimal physical movement of the large ions. acs.orgacs.org The interactions between the cations (e.g., imidazolium) and the polyiodide anions can weaken the I-I bonds, which further facilitates this rapid charge transport and enhances the conductivity of the electrolyte. acs.orgresearchgate.net
This compound in Chemical Synthesis and Reagent Chemistry
The this compound (I⁻), the anion of iodine in its -1 oxidation state, is a cornerstone reagent in various facets of chemical synthesis and analysis. wikipedia.org Its utility stems from a unique combination of properties, including its large ionic radius, high polarizability, and its role as both an excellent nucleophile and a superior leaving group. stackexchange.comquora.com These characteristics are harnessed in numerous industrial and laboratory-scale synthetic transformations, particularly in the realm of organic chemistry. coherentmarketinsights.com
Iodide as a Leaving Group in Organic Synthesis
In nucleophilic substitution reactions, a leaving group is a molecular fragment that detaches from a substrate with a pair of electrons. wikipedia.org The efficiency of these reactions, which are fundamental to the synthesis of many organic compounds, is critically dependent on the stability of the leaving group after it has departed. A good leaving group must be able to stabilize the negative charge it carries away. pressbooks.pubsmartstartinstitute.com
The this compound is considered one of the best leaving groups among the halogens for several key reasons:
Basicity : There is an inverse relationship between the basicity of a species and its quality as a leaving group; weaker bases are better leaving groups. pressbooks.pubsmartstartinstitute.comlibretexts.org The this compound is the conjugate base of hydroiodic acid (HI), which is a very strong acid. Consequently, the this compound is a very weak base, making it stable and reluctant to share its electron pair, and thus an excellent leaving group. pressbooks.pubsmartstartinstitute.com
Size and Polarizability : The this compound is the largest and most polarizable of the common halide ions. wikipedia.orgstackexchange.com Its large size allows the negative charge to be dispersed over a greater volume, which increases its stability. youtube.com This high polarizability also facilitates the weakening of the carbon-iodine (C-I) bond as a nucleophile approaches the carbon center in a substitution reaction. stackexchange.com
Bond Strength : The carbon-iodine bond is the weakest among the carbon-halogen bonds. quora.comsmartstartinstitute.com This weaker bond requires less energy to break, which contributes to a lower activation energy for the reaction, thereby increasing the reaction rate.
The superiority of iodide as a leaving group is evident in the relative reaction rates of alkyl halides in S_N2 reactions. The reactivity order is a direct consequence of the leaving group's ability, with alkyl iodides reacting the fastest. smartstartinstitute.comlibretexts.org
Relative Reactivity of Alkyl Halides in S_N2 Reactions R-I > R-Br > R-Cl > R-F (Fastest reaction) > (Slowest reaction)
This principle is a cornerstone of synthetic strategy, where an alcohol might be converted to an alkyl tosylate or, more directly, an alkyl iodide to facilitate a subsequent nucleophilic substitution that would be impossible with the original alcohol's hydroxide (B78521) (OH⁻) group, which is a poor leaving group.
Iodide in Halogen Exchange Reactions
The this compound is a key player in halogen exchange (halex) reactions, most notably the Finkelstein reaction. testbook.commanac-inc.co.jp This reaction provides a highly effective method for the synthesis of alkyl, allyl, benzyl, and α-carbonyl iodides from their corresponding chlorides or bromides. wikipedia.orgjk-sci.com
The classic Finkelstein reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in anhydrous acetone. wikipedia.orgiitk.ac.in The mechanism is a bimolecular nucleophilic substitution (S_N2) process, where the this compound acts as the nucleophile, attacking the carbon atom bearing the halogen and displacing the chloride or bromide ion. vedantu.comscienceinfo.com
General Finkelstein Reaction R-X + NaI (acetone) ⇌ R-I + NaX(s) (where X = Cl, Br)
The reaction works best for primary halides and is less effective for secondary halides due to steric hindrance, which slows down the S_N2 mechanism. wikipedia.org Tertiary, vinyl, and aryl halides are generally unreactive under these conditions. wikipedia.org However, variations of the Finkelstein reaction exist, such as using more polar solvents like dimethylformamide (DMF) or employing catalysts like copper(I) iodide for the more challenging halogen exchange on aromatic rings (Aromatic Finkelstein reaction). iitk.ac.inscienceinfo.comnih.gov The synthesis of alkyl iodides via the Finkelstein reaction is of significant industrial importance, as alkyl iodides are themselves valuable, highly reactive intermediates used in the synthesis of pharmaceuticals and other fine chemicals. vedantu.comscienceinfo.commanac-inc.co.jp
Theoretical and Computational Investigations of the Iodide Ion
Quantum Chemical Calculations for Iodide Ion Electronic Structure
Quantum chemical calculations play a crucial role in understanding the electronic structure of the this compound, both in isolation and in various environments. These methods provide a detailed description of electron distribution, energy levels, and interactions, which are fundamental to predicting the ion's behavior.
Density Functional Theory (DFT) Studies of Iodide
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of systems containing the this compound due to its favorable balance between accuracy and computational cost. rsc.orgaps.org DFT studies have been applied to various systems involving iodide, including its interactions with solvents and its role in chemical reactions.
DFT calculations have been employed to understand the binding mode of iodide ions with various receptors, such as amide/urea-based molecules, revealing the role of hydrogen bonding interactions. nih.gov The strength and geometry of these hydrogen bonds, including N-H, O-H, and C-H bonds, influence the binding energy. copernicus.org
In the context of reaction mechanisms, DFT calculations have been used to characterize potential energy surfaces involving iodide. For instance, DFT functionals like B3LYP and PBE have been reported to perform well in calculating iodide anion binding energies. copernicus.org However, it is noted that some common density functionals, particularly in the generalized-gradient approximation (GGA), can suffer from self-interaction errors that may affect the description of electronic structure and interactions between ions. rsc.org The inclusion of dispersion corrections, such as DFT-D3, has been shown to improve the accuracy of calculations for iodide anion binding energies. copernicus.org
DFT studies have also investigated the migration of iodide ions in materials like methylammonium (B1206745) lead iodide (MAPI) perovskites, providing insights into migration pathways and activation energies. researchgate.net These calculations can reveal how structural features and the presence of other ions or molecules influence iodide mobility. arxiv.orgresearchgate.net
DFT calculations have also been used to study the electronic structure and interactions in ionic liquids containing iodide. rsc.org
Molecular Dynamics (MD) Simulations of this compound Solvation
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of the this compound in solution, providing insights into its solvation structure, dynamics, and interactions with solvent molecules. aip.orgresearchgate.net
Hydration Shell Dynamics of the this compound
MD simulations have extensively investigated the hydration of the this compound in water. Due to its size and weak interaction with water, the this compound is often described as a "structure breaker," disrupting the local hydrogen bond network of water. aip.orgchemrxiv.org
Studies using DFT-based MD simulations have shown that water molecules in the first solvation shell of iodide have fewer hydrogen bonds on average compared to bulk water. aip.org The solvation shell of iodide is relatively unstructured and diffuse, with incomplete separation between the first and second radial distribution function (RDF) peaks. aip.org
MD simulations provide structural data, including the positions of the first peaks in the iodide-oxygen (I-O) and iodide-hydrogen (I-H) radial distribution functions, and coordination numbers. aip.org Experimental X-ray diffraction studies and various computational studies have reported a range of coordination numbers for aqueous iodide. aip.orgacmm.nlacs.org
The dynamics of water molecules in the solvation shell of iodide are relatively fast. aip.org Ab initio MD simulations have identified multiple time scales for the spectral diffusion of solvation shell water, including a short time scale (~150 fs), a slower time scale (~2-3 ps), and a longer time scale (~14-16 ps). acs.orgnih.govresearchgate.net The dynamics of vibrational spectral diffusion are linked to hydrogen bond dynamics, orientational relaxation, and molecular diffusion. acs.orgnih.gov
The hydrogen bond lifetimes of anion-water hydrogen bonds in the iodide hydration shell are generally faster than in bulk water, which is attributed to weaker iodide-water hydrogen bonds compared to water-water hydrogen bonds. acs.org
MD simulations have also been used to study the reorientation dynamics of water molecules in the first hydration shell, showing that large amplitude jumps involving hydrogen bond partner exchange are a dominant reorientation pathway for iodide compared to smaller anions like fluoride. rsc.org
The surface propensity of iodide ions at the air/water interface has also been investigated using MD simulations, showing that they tend to be expelled to the interface. researchgate.netpnas.org This phenomenon is influenced by the balance between cavitation and desolvation energies. researchgate.net
This compound Interactions in Non-Aqueous Solvents
Molecular dynamics simulations have also been applied to study the solvation and interactions of iodide ions in non-aqueous solvents and solvent mixtures. cas.czresearchgate.net
Studies have shown that in polar non-aqueous liquids like formamide (B127407) or liquid ammonia, there can be an enhanced concentration of iodide ions in the outermost layer, although this effect may be less pronounced than in water. cas.cz Simple alcohols like methanol (B129727), however, show almost no surface enrichment of ions, potentially due to the presence of hydrophobic methyl groups at the surface. cas.cz
MD simulations investigating iodide interactions in non-aqueous electrolytes, such as glymes, have explored the role of electrolyte composition and water concentration on iodide solvation. researchgate.net These studies can reveal how the solvent choice affects the coordination number of iodide and its interactions with other ions, such as lithium ions. researchgate.net The presence of water in non-aqueous systems can significantly increase its presence in the iodide's coordination shell. researchgate.net
MD simulations have also been used to study ion-solvent interactions in nonaqueous electrolytes containing lithium hexafluorophosphate (B91526) in mixtures of ethylene (B1197577) carbonate and dimethyl carbonate. acs.org These simulations can provide insights into preferential solvation and the formation of ion clusters. acs.org
Computational Modeling of this compound Reactivity
Computational modeling, including both quantum chemical methods and molecular dynamics simulations, is employed to investigate the reactivity of the this compound in various chemical processes.
DFT calculations have been used to study the mechanisms of reactions involving iodide, such as the oxidation of hydrazine (B178648) by iodine in the gas phase. sciencepublishinggroup.com These studies can determine reaction pathways, transition states, and activation barriers. sciencepublishinggroup.com
Computational methods are also used to understand the role of iodide in more complex systems, such as dye-sensitized solar cells, where iodide acts as a reducing agent for dye regeneration. acs.org Ab initio MD simulations have provided insights into the electron transfer process and the dynamics of this reaction. acs.org
Computational studies have also explored the binding of iodide ions to various species, which is relevant in analytical techniques like iodide-adduct chemical ionization mass spectrometry (CIMS). copernicus.org DFT calculations can quantify the binding energies between iodide anions and different molecules, helping to understand the sensitivity of these techniques for various compounds. copernicus.org
The migration of iodide ions within solid-state materials, such as perovskites used in solar cells, is another area where computational modeling is crucial for understanding reactivity and stability. researchgate.netresearchgate.net DFT calculations can model the migration pathways and energy barriers for this compound movement, which is linked to the operational instability of these devices. researchgate.net
Computational models are also developed to simulate the behavior of iodine species, including iodide, in complex environments like nuclear reactor containments, to predict their interconversion and transport. nrc.gov
Compound Names and PubChem CIDs
Reaction Mechanism Elucidation Using Computational Methods
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for investigating the mechanisms of reactions involving the this compound. These techniques allow researchers to model reaction pathways, identify transition states, and understand the molecular interactions that govern reactivity.
One area where computational methods have been particularly insightful is in the study of iodide-triiodide exchange reactions, which are relevant in systems like dye-sensitized solar cells and ionic liquids mdpi.comresearchgate.netnih.gov. Reactive molecular dynamics calculations have been used to explore the mechanistic pathways for the iodide (I⁻) to triiodide (I₃⁻) exchange in ionic liquids. These studies can determine energy barrier distributions for iodine-swapping processes as a function of temperature, providing insights into reaction kinetics mdpi.comresearchgate.netnih.gov. For instance, reactive MD simulations in 1-butyl-3-methylimidazolium iodide ([BMIM][I]) have shown bond-exchange events with rate-determining energy barriers ranging from approximately 0.19 to 0.23 ± 0.06 eV at different temperatures, exhibiting an approximately Arrhenius temperature dependence mdpi.comresearchgate.netnih.gov. DFT calculations have also been employed to investigate I⁻/I₃⁻ charge-transfer mechanisms in both gas-phase clusters and extended solid states mdpi.com.
Computational studies have also been applied to understand the reactions of iodide in other contexts. For example, DFT has been used to study the oxidation of various molecules by molecular iodine, proposing different reaction mechanisms based on the energetics of transition states abu.edu.ng. These studies can determine molecular information such as net charges, frontier orbital energies, and bonding contributions to identify possible reactive sites abu.edu.ng.
The reaction between aqueous iodide and ozone is another area where ab initio studies have provided valuable mechanistic insights. These computational investigations aim to understand the proposed reaction pathways and evaluate their thermodynamic features, including the structures and evolution of intermediates like IOOO⁻ csic.es.
Furthermore, computational methods have been used to explore the reactivity of iodide in more complex systems, such as the formation of covalent bonds between iodide anions in ionic crystals, which is seemingly prohibited by Coulombic repulsion doi.org. Ab initio molecular dynamics simulations have shown that the electrostatic field of the ionic lattice can lead to the formation of polyiodide anions with small energetic barriers, facilitating iodide transport through a Grotthuss-exchange mechanism involving bond-breaking and forming events doi.org.
Computational studies can also help to understand the interaction mechanisms between iodide ions and other chemical species, such as metal complexes figshare.com. DFT studies have investigated the interaction between a ruthenium complex sensitizer (B1316253) and the this compound, identifying different interaction mechanisms and the influence of factors like deprotonation on the stability of intermediate forms figshare.com.
Prediction of this compound Thermodynamics and Kinetics
Computational methods are also instrumental in predicting the thermodynamic and kinetic properties of the this compound. These predictions are crucial for understanding the stability of iodide in different environments and the rates at which it participates in reactions.
Molecular dynamics simulations have been used to study the thermodynamics of iodide adsorption at interfaces, such as the air-water interface aip.orgresearchgate.netresearchgate.netpnas.orgresearchgate.net. These simulations can compute the free energy, enthalpy, and entropy differences as an this compound is transferred from bulk solution to the interface aip.orgresearchgate.net. Studies have shown that the calculated thermodynamic quantities can depend on how the interface is defined aip.org. For iodide adsorption at the air-water interface, the interfacial location is often favored by enthalpy but opposed by entropy aip.orgresearchgate.netresearchgate.net. Polarizable force fields in simulations can provide a more accurate description of the energetics in the vicinity of the interface due to the this compound's induced dipole aip.orgresearchgate.net.
Computational approaches, including machine learning combined with DFT, have been explored for predicting the formability and thermodynamic stability of iodine-containing compounds, such as iodoapatites, which are relevant for immobilizing radioactive iodine cambridge.org.
Theoretical studies also focus on the thermodynamics of specific reactions involving iodide. For instance, DFT calculations have been used to investigate the thermodynamic preference for the formation of the trithis compound from iodine and iodide anion in different solvents, indicating that formation is favored in less polar solvents researchgate.net.
Kinetic studies using computational methods can provide insights into reaction rates and the factors that influence them bioline.org.brchemrxiv.orgyoutube.comlibretexts.orgegyankosh.ac.inbellevuecollege.educuny.edugoogle.comolabs.edu.inpressbooks.publibretexts.org. While many kinetic studies rely on experimental measurements (e.g., iodine clock reactions), computational chemistry can complement these by providing a theoretical basis for observed rate laws and activation energies bioline.org.bryoutube.comlibretexts.orgbellevuecollege.educuny.edugoogle.compressbooks.publibretexts.org. For example, ab initio molecular dynamics based on DFT has been used to study the molecular reaction and dynamic mechanism of iodate (B108269) reduction, including the calculation of thermodynamic parameters for proposed pathways rsc.org.
Computational analysis of reaction mechanisms can also yield activation parameters like Gibbs free energy (Δ‡G), entropy (Δ‡S), and activation energy (Ea) for transition states, which are critical for understanding reaction kinetics abu.edu.ng.
The thermodynamics of solvation of the this compound in different solvent mixtures can also be investigated computationally, providing insights into how solvent properties affect the stability and reactivity of the this compound acs.orgresearchgate.net. Computational studies can decompose solvation free energy into energetic and entropic contributions, revealing the molecular details of ion-solvent interactions researchgate.netacs.org.
Future Directions and Emerging Research Themes in Iodide Ion Science
Nanoscale Interactions of the Iodide Ion
The interaction of iodide ions with nanomaterials is a burgeoning area of research, revealing that iodide can be a powerful tool in the controlled synthesis and function of nanoscale structures. nih.gov Understanding these interactions at a molecular level is crucial for the rational design of novel materials for therapeutic, diagnostic, and imaging applications. rsc.org
A key research finding demonstrates that the this compound can act as a critical shape-directing agent in the synthesis of anisotropic gold nanoparticles. nih.gov Studies have shown that trace amounts of iodide contamination in the common surfactant cetyltrimethylammonium bromide (CTABr) can determine whether gold nanoparticles grow into spheres, rods, or triangular prisms. nih.gov By precisely controlling the iodide concentration, it is possible to selectively produce a desired morphology. nih.gov This control stems from the strong and selective binding of iodide to the Au(111) facet of the growing gold nanocrystals, which favors the formation of anisotropic structures. nih.gov
Future research is focused on modeling these complex interactions. Quantitative mathematical and computational models are being developed to elucidate the relationship between the physicochemical properties of nanoparticles and their interactions with ions and cells. rsc.org Simplified models, for instance, are being used to investigate the collective magnetic properties of paramagnetic ions forming nanoscale domains at the surface of nanoparticles, which could be key to understanding ion transport under external magnetic fields. arxiv.org These theoretical approaches, combined with standardized experimental data, are essential for predicting and controlling the behavior of ions at the nano level, paving the way for advanced applications in nanomedicine and materials science. nih.govrsc.org
Interactive Table: Influence of Iodide on Gold Nanoparticle Morphology Click on the headers to explore the relationship between iodide concentration and the resulting nanoparticle shapes as observed in research studies. nih.gov
| Iodide Concentration Level | Predominant Nanoparticle Morphology | Underlying Mechanism |
| Very Low / Pure CTABr | Spheres / Polyhedra | Isotropic growth proceeds without significant facet-specific binding. |
| Intermediate | Rods | Iodide selectively binds to Au(111) facets, promoting elongated growth. |
| High | Triangular Prisms | Higher iodide concentration enhances selective binding, leading to planar, triangular structures. |
Interfacial Chemistry of the this compound
The behavior of iodide ions at interfaces—the boundary between two different phases, such as a solid and a liquid or a liquid and a gas—is a critical area of study with implications for energy conversion, environmental science, and biology. The unique properties of iodide, including its large size, polarizability, and redox activity, dictate its significant role in interfacial processes.
At the ocean-atmosphere interface, the reaction between aqueous iodide in the sea surface microlayer and atmospheric ozone is a major driver of ozone deposition to the ocean and the primary source of atmospheric iodine. copernicus.org Kinetic studies of this heterogeneous reaction are crucial for accurately modeling global tropospheric ozone levels and climate change. Recent research has re-evaluated the temperature dependence of the ozone-iodide reaction, finding it to be negligible, in contrast to previous studies. copernicus.org This updated kinetic data improves the accuracy of sea surface models that predict the emission of iodine-containing species like hypoiodous acid (HOI) and molecular iodine (I₂). copernicus.org
In biological systems, iodide's interactions at the interface of complex protein structures are also an active research area. For example, studies on photosystem II particles, which are essential for oxygen evolution in photosynthesis, show that iodide ions can inhibit this process by interacting at a specific site within the protein complex. nih.gov
Interactive Table: Research Findings in Iodide Interfacial Chemistry Explore key findings from different research areas focusing on the interfacial behavior of the this compound.
| Research Area | System Studied | Key Finding | Significance |
| Perovskite Solar Cells | SnO₂/perovskite interface | Reverse-biasing manipulates this compound migration to the interface, passivating defects. nih.gov | Boosts photovoltaic performance and stability of solar cells. nih.gov |
| Atmospheric Chemistry | Ocean-atmosphere interface | The reaction rate between ozone and iodide shows negligible temperature dependence. copernicus.org | Improves global models of ozone deposition and iodine emissions. copernicus.org |
| Bioenergetics | Photosystem II particles | Iodide ions inhibit O₂ evolution by interfering with electron transfer. nih.gov | Provides insight into the mechanisms of photosynthesis and potential inhibitory pathways. nih.gov |
| Perovskite Stability | Perovskite/electrode interface | Mobile iodide ions can react with metal electrodes (e.g., gold, copper) to form destructive polyiodide species. rsc.org | Highlights challenges in developing long-lasting perovskite devices and the need for stable contact materials. rsc.org |
Advanced Sensor Development for Environmental Monitoring of Iodide
The development of sensitive, selective, and portable sensors for iodide detection is critical for environmental monitoring, industrial process control, and food analysis. ntsensors.commdpi.com Emerging research focuses on creating advanced sensing platforms that overcome the limitations of traditional analytical methods, which are often time-consuming and require bulky instrumentation. mdpi.comaip.org
One promising direction is the use of nanomaterials as the active component in iodide sensors. For instance, polymer-capped silver nanoparticles (AgNPs) have been utilized to create a colorimetric sensor for iodide. acs.org The principle relies on the interaction between iodide ions and the AgNPs, which causes a decrease in the surface plasmon resonance (SPR) band of the nanoparticles, leading to a visible color change from yellow to colorless. acs.org This system has demonstrated a low detection limit of 108.5 × 10⁻⁹ M and high selectivity over other interfering ions. acs.org Researchers have successfully applied this method to detect iodide in various real-world samples, including tap water, river water, and food, and have even developed a paper-based kit for on-site monitoring. acs.org
Another advanced approach involves the design of fluorescent sensors. A novel sensor based on a 1,3-diaryl pyrazole (B372694) unit with aggregation-induced emission (AIE) properties has been synthesized. nih.gov This sensor exhibits effective fluorescence quenching in the presence of iodide through a nucleophilic addition reaction, allowing for sensitive detection with a low determination limit of 4.43 μM. nih.gov Metal-organic frameworks (MOFs) are also being explored as dual-function materials for both adsorbing and sensing iodide. mdpi.com A water-stable zirconium-based MOF modified with silver ions (Ag⁺@UiO-66-(COOH)₂) has shown excellent iodide adsorption capacity and serves as an "off-on-off" luminescent sensor based on the formation of AgI. mdpi.com
Ion-selective electrodes (ISEs) continue to be refined through nanotechnology, leading to more robust and user-friendly devices. ntsensors.com Modern ISEs offer rapid response times and Nernstian sensitivity over a wide concentration range (e.g., 8×10⁻⁷ to 0.07 mol/L), with designs emphasizing ease of use and the need for only small sample volumes. ntsensors.com
Interactive Table: Comparison of Advanced Iodide Sensing Technologies This table summarizes the performance characteristics of different emerging sensor technologies for iodide detection.
| Sensor Technology | Principle of Detection | Detection Limit | Key Advantages | Reference |
| Polymer-Capped AgNPs | Colorimetric (SPR change) | 108.5 nM | High selectivity, applicable to real samples, potential for paper-based kits. | acs.org |
| Fluorescent Pyrazole Unit | Fluorescence Quenching | 4.43 µM | High sensitivity and selectivity, AIE properties. | nih.gov |
| Ag⁺-Modified MOF | Luminescence ("off-on-off") | Not specified | Dual function (adsorption and sensing), high adsorption capacity. | mdpi.com |
| Nano Ion-Selective Electrode | Potentiometric | 800 nM (8x10⁻⁷ M) | Rapid response, wide concentration range, small sample volume, user-friendly. | ntsensors.com |
Sustainable and Green Chemistry Applications of the this compound
The principles of green chemistry—designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances—are increasingly important. The this compound and related iodine compounds are finding new applications as catalysts and reagents in sustainable chemical transformations.
A significant area of research is the use of molecular iodine, often generated in situ from iodide, as a catalyst for aerobic oxidation reactions. mdpi.com Traditionally, the oxidation of thiols to disulfides, which are valuable compounds in various chemical industries, requires stoichiometric amounts of oxidants. mdpi.com A recent breakthrough demonstrates that a catalytic amount (e.g., 5 mol%) of iodine can efficiently catalyze the aerobic oxidation of a wide range of thiols to their corresponding disulfides with high yields (>66% to 98%). mdpi.com This process uses sustainable oxygen from the air as the terminal oxidant and can be performed at elevated temperatures (e.g., 70 °C) in an environmentally benign solvent like ethyl acetate. mdpi.com The catalytic cycle involves the regeneration of iodine via the oxidation of the hydrogen iodide (HI) intermediate by oxygen. mdpi.com
The this compound itself is a key reactant in kinetic studies that form the basis of "clock reactions," which are valuable educational tools for demonstrating chemical kinetics. cbseacademic.nic.in For example, the reaction between iodide ions and hydrogen peroxide, or between potassium iodate (B108269) and sodium sulfite, provides a visual and engaging way to study reaction rates. cbseacademic.nic.in Furthermore, ion-selective electrodes for iodide have been applied to study the kinetics of reactions like the periodate-iodide reaction, providing precise data on reaction rates and mechanisms under various conditions. rsc.org
In environmental remediation, the chemistry of iodide is crucial. For instance, manganese oxides, which are common minerals in soils and sediments, can oxidize iodide to iodine. acs.org This reactive iodine can then react with natural organic matter (NOM) to form iodinated organic compounds, such as iodoacetic acid and iodoform. acs.org Understanding these transformation pathways is vital for managing water quality, as some of these byproducts can be toxic or cause taste and odor problems. acs.org This research informs sustainable water treatment practices by highlighting potential risks associated with the interaction of naturally occurring minerals, iodide, and organic matter.
Interactive Table: Green Chemistry Applications Involving Iodide Explore various sustainable applications and research areas where the this compound plays a key role.
| Application/Research Area | Role of Iodide/Iodine | Green Chemistry Principle | Key Research Finding |
| Thiol Oxidation | Catalyst (I₂) | Atom Economy, Use of Renewable Feedstocks (O₂) | 5 mol% of I₂ catalyzes the aerobic oxidation of thiols to disulfides with high efficiency, using O₂ as the oxidant. mdpi.com |
| Chemical Kinetics Studies | Reactant (I⁻) | Education for Sustainability | The periodate-iodide reaction follows the rate equation –d[IO₄⁻]/dt=(5.9 ± 1) dm³ mol⁻¹ s⁻¹[I⁻][IO₄⁻], studied using an iodide-selective electrode. rsc.org |
| Water Treatment Chemistry | Reactant (I⁻) | Designing for Degradation / Pollution Prevention | Manganese dioxide (δ-MnO₂) oxidizes iodide, leading to the formation of iodinated organic compounds from natural organic matter. acs.org |
| Iodophor Development | Component (I⁻/I₂) | Designing Safer Chemicals | Coordination compounds of iodine with polymers like dextrin (B1630399) create stable, low-toxicity antimicrobial formulations. mdpi.com |
Q & A
Q. How is iodide ion transported into thyroid follicular cells, and what factors regulate this process?
Iodide uptake in thyroid cells is mediated by the sodium-iodide symporter (NIS), a transmembrane protein that co-transports one this compound (I⁻) with two sodium ions (Na⁺) against a concentration gradient. The energy for this process is derived from the sodium-potassium ATPase, which maintains the Na⁺ gradient . NIS activity is stimulated by thyroid-stimulating hormone (TSH) and inversely regulated by intracellular iodide levels to prevent overaccumulation. Competitive inhibitors like perchlorate (ClO₄⁻) and thiocyanate (SCN⁻) can disrupt this transport .
Q. What are the recommended methods for preparing standardized iodide solutions in laboratory settings?
A 0.05 M iodine solution can be prepared by dissolving 20 g potassium iodide (KI) and 12.7 g iodine crystals in 500 cm³ of water, then diluting to 1 L. Proper labeling (e.g., "iodine solution" instead of "iodine") is critical to avoid misidentification . For calibration, NIST-traceable iodide standards ensure accuracy in potentiometric or spectrophotometric analyses, with shelf-stable formulations recommended for long-term use .
Q. How does iodide deficiency impact thyroid hormone synthesis, and what biomarkers are used to assess deficiency?
Iodide is essential for synthesizing thyroxine (T4) and triiodothyronine (T3), constituting 65% and 59% of their molecular weights, respectively. Deficiency reduces hormone production, leading to compensatory mechanisms like thyroid hyperplasia (goiter). Urinary iodide concentration (UIC) is the primary biomarker, with thresholds below 100 µg/L indicating insufficiency . Maternal hypothyroxinemia during pregnancy is linked to neurodevelopmental deficits in offspring, emphasizing the need for prenatal UIC monitoring .
Advanced Research Questions
Q. How can nanostructured materials enhance the sensitivity and selectivity of this compound detection in complex matrices?
Functionalized ZnO nanotubes with miconazole ion exchangers enable potentiometric detection of I⁻ across a wide linear range (10⁻⁶–10⁻¹ M), with a sensitivity of -62 ± 1 mV/decade and a detection limit of 5 × 10⁻⁷ M. This sensor minimizes interference from anions like Cl⁻ and NO₃⁻ and operates effectively in environmental and biological samples .
| Parameter | Value |
|---|---|
| Linear Range | 1 × 10⁻⁶ – 1 × 10⁻¹ M |
| Sensitivity | -62 ± 1 mV/decade |
| Detection Limit | 5 × 10⁻⁷ M |
| Response Time | <5 s |
Q. What experimental strategies resolve discrepancies in epidemiological data linking iodide deficiency to neurodevelopmental disorders?
Conflicting findings on cognitive outcomes (e.g., ADHD, autism) require longitudinal cohort studies with controlled iodine intake and thyroid hormone profiling. Key approaches include:
Q. What methodologies are employed to analyze iodide and iodate speciation in environmental samples with low concentrations?
Dual-wavelength UV spectrophotometry enables simultaneous quantification of nitrate (NO₃⁻) and iodide (I⁻) in aqueous solutions, achieving a relative standard deviation (RSD) of 0.6% for NO₃⁻ and 0.2% for I⁻. For soil and groundwater, anion-exchange resins (e.g., Duolite A-116) pre-concentrate I⁻, with distribution coefficients (Kd) up to 340 mL/g at 25°C, followed by ion chromatography or electrochemical detection .
Q. How do reaction kinetics and activation energy influence this compound oxidation in redox systems like the iodine clock reaction?
The oxidation of I⁻ by peroxodisulfate (S₂O₈²⁻) follows second-order kinetics, dependent on [I⁻] and [S₂O₈²⁻]. Activation energy (Eₐ) is determined via the Arrhenius equation by measuring rate constants at varied temperatures (e.g., 25–40°C). Microscale techniques improve precision but require rigorous control of catalyst concentrations and mixing homogeneity to minimize experimental error .
Contradiction Analysis
Q. Why do some studies report cognitive deficits despite adequate population-level iodine sufficiency?
Discrepancies arise from suboptimal iodine intake during critical developmental windows (e.g., first 1,000 days post-conception) or regional disparities in salt iodization programs. For instance, Latin American studies show 83% of salt samples exceed 78 ppm iodine, yet localized deficiencies persist in landlocked regions . Methodological variations in UIC sampling (spot vs. 24-hour urine) further contribute to inconsistent data .
Thermochemical Data
Q. What thermochemical parameters are critical for modeling this compound interactions in gas-phase reactions?
For potassium iodide (KI), key values include:
- ΔfH°(gas): -30.0 kcal/mol
- S°(gas): 61.73 cal/mol·K
- Electron affinity (I⁻): 0.728 ± 0.010 eV .
These parameters inform reaction energetics in studies of ion mobility or vapor-phase equilibria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
